(3,5-Dibromopyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(3,5-dibromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZGZBJRHIRFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743616 | |
| Record name | (3,5-Dibromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-36-6 | |
| Record name | 3,5-Dibromo-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dibromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,5-Dibromopyridin-2-yl)methanol synthesis protocol
An In-depth Technical Guide on the Synthesis of (3,5-Dibromopyridin-2-yl)methanol
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel pharmaceutical agents and other specialized chemicals.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a two-step process commencing from the readily available precursor, 3,5-dibromopyridine. The overall strategy involves:
-
Regioselective Formylation: Introduction of a formyl group at the 2-position of 3,5-dibromopyridine. This is achieved through a halogen-metal exchange reaction at low temperatures, followed by quenching with an appropriate electrophile such as N,N-dimethylformamide (DMF).
-
Reduction: Subsequent reduction of the synthesized 3,5-dibromo-2-formylpyridine intermediate to the target primary alcohol, this compound, using a suitable reducing agent.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of 3,5-Dibromopyridine | Pyridine | Bromine, Sulfuric acid, Thionyl chloride | - | 130 | 10 | ~82 | - |
| 2 | Synthesis of 3,5-Dibromo-2-formylpyridine | 3,5-Dibromopyridine | n-Butyllithium or Grignard reagent, DMF | Toluene/THF | -78 to 15 | 0.5-15 | >80 (est.) | >98.5 |
| 3 | Synthesis of this compound | 3,5-Dibromo-2-formylpyridine | Sodium borohydride | Methanol | 0 to rt | 1-2 | High | High |
Yields for steps 2 and 3 are estimated based on analogous reactions reported in the literature for similar substrates.[1]
Experimental Protocols
Step 1: Synthesis of 3,5-Dibromopyridine
This protocol is based on the method described for the synthesis of 3,5-dibromopyridine from pyridine.[2]
Materials:
-
Pyridine (100 g)
-
Concentrated sulfuric acid (98%, 100 g)
-
Thionyl chloride (300 g)
-
Bromine (550 g)
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, add pyridine, concentrated sulfuric acid, and thionyl chloride.
-
Heat the mixture to reflux.
-
Slowly add bromine dropwise over a period of 10 hours while maintaining the reflux.
-
After the addition is complete, raise the temperature to 130°C and continue the reaction until the evolution of red-brown gas ceases.
-
Cool the reaction mixture and perform steam distillation.
-
Collect the crude 3,5-dibromopyridine that precipitates in the water.
-
Recrystallize the crude product from methanol to obtain pure 3,5-dibromopyridine.
Step 2: Synthesis of 3,5-Dibromo-2-formylpyridine
This protocol is adapted from procedures for the regioselective formylation of dihalopyridines via halogen-metal exchange.[1][3]
Materials:
-
3,5-Dibromopyridine (1 equivalent)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) or Isopropyl magnesium chloride
-
N,N-Dimethylformamide (DMF) (1.5 equivalents)
-
Hydrochloric acid solution
-
Organic solvent for extraction (e.g., Toluene)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromopyridine in anhydrous toluene to make a dilute solution (e.g., 0.05 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78°C and stir for 30 minutes to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve DMF in anhydrous toluene. Add this solution dropwise to the reaction mixture at -78°C.
-
Stir the reaction mixture for another 30 minutes at -78°C.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Adjust the pH of the aqueous layer to be acidic with a hydrochloric acid solution.
-
Extract the product with an organic solvent such as toluene.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dibromo-2-formylpyridine. Further purification can be achieved by crystallization.
Step 3: Synthesis of this compound
This is a standard reduction of an aromatic aldehyde to a primary alcohol.
Materials:
-
3,5-Dibromo-2-formylpyridine (1 equivalent)
-
Methanol
-
Sodium borohydride (1.5 equivalents)
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve 3,5-dibromo-2-formylpyridine in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to (3,5-Dibromopyridin-2-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and the potential applications of the novel chemical entity, (3,5-Dibromopyridin-2-yl)methanol. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | Calculated |
| Molecular Weight | 266.92 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred from analogs[1][2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general pyridine chemistry[3] |
Representative Experimental Protocol: Synthesis of this compound
While a specific, validated protocol for the synthesis of this compound is not published, a representative procedure can be adapted from general methods for the synthesis of brominated pyridyl methanols. The following protocol outlines a plausible synthetic route starting from 3,5-dibromopyridine.
Reaction Scheme:
A plausible synthetic route.
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-dibromopyridine (1 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: Dry paraformaldehyde (1.5 equivalents) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Applications in Drug Discovery
Substituted pyridyl methanols are valuable intermediates in the synthesis of pharmaceutical compounds.[4][5] The bromine atoms on the pyridine ring of this compound serve as versatile handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methanol group can also be modified, for instance, through oxidation to an aldehyde or conversion to an ether or ester. This versatility makes it a promising building block for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[4]
General Drug Discovery Workflow
The following diagram illustrates a typical workflow in a drug discovery program where a novel building block like this compound could be utilized.
Drug discovery workflow.
Conclusion
This compound represents a promising, albeit undercharacterized, chemical entity with significant potential as a versatile building block in medicinal chemistry and drug discovery. The estimated physicochemical properties and the representative synthetic protocol provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in the synthesis of novel bioactive molecules. Its structural features suggest that it could be a valuable tool in the development of new therapeutics.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3,5-Dibromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3,5-Dibromopyridin-2-yl)methanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted chemical shifts and coupling constants based on established NMR principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and related compounds.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds, including brominated pyridines and pyridine-2-methanol derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.45 | d | ~2.0 | H-6 |
| ~8.05 | d | ~2.0 | H-4 |
| ~4.80 | s | - | -CH₂OH |
| ~5.50 | t | ~5.0 | -CH₂OH |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2 |
| ~120.0 | C-3 |
| ~142.0 | C-4 |
| ~118.0 | C-5 |
| ~150.0 | C-6 |
| ~63.0 | -C H₂OH |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The peaks are integrated to determine the relative ratios of protons, and the chemical shifts of the peaks are determined.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Logical Relationship of NMR Spectral Features
The following diagram outlines the logical connections between the molecular structure and the resulting NMR spectral data.
Caption: Relationship between molecular structure and key NMR spectral parameters.
Mass Spectrometry Analysis of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of (3,5-Dibromopyridin-2-yl)methanol, a key intermediate in various pharmaceutical and chemical syntheses. Understanding its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and metabolic studies. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents a logical workflow for its characterization.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is characterized by the distinct isotopic pattern of two bromine atoms and predictable fragmentation pathways stemming from its alcohol and dibromopyridine moieties.
Isotopic Profile
Due to the natural abundance of the 79Br and 81Br isotopes, compounds containing two bromine atoms exhibit a characteristic isotopic cluster for the molecular ion [M]+• and its fragments. This pattern consists of three major peaks: [M]+•, [M+2]+•, and [M+4]+• with relative intensities in an approximate 1:2:1 ratio. This serves as a primary diagnostic tool for identifying dibrominated compounds in a mass spectrum.
Predicted Quantitative Fragmentation Data
While specific experimental data for this compound is not widely published, a predicted fragmentation pattern under electron ionization (EI) can be postulated based on established fragmentation rules for alcohols, pyridines, and halogenated aromatic compounds. The following table summarizes the expected major ions, their m/z values, and their proposed origins.
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 265/267/269 | [C6H5Br2NO]+• | Molecular Ion ([M]+•) |
| 247/249/251 | [C6H3Br2NO]+• | Loss of H2O |
| 186/188 | [C6H4BrNO]+ | Loss of a Br radical |
| 158/160 | [C5H3BrN]+• | Loss of CH2OH and H |
| 107 | [C5H4N-CH2OH]+ | Loss of two Br radicals |
| 78 | [C5H4N]+ | Pyridine cation radical |
Note: The m/z values are presented for the major isotopes (79Br and 81Br). The table reflects the predicted fragmentation and relative abundances may vary based on the ionization technique and energy.
Experimental Protocols
The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of this compound, providing both separation and structural information.
-
Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If derivatization is required to improve volatility, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is advantageous for analyzing the compound directly from reaction mixtures or biological matrices with minimal sample preparation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for fragmentation analysis of the protonated molecule [M+H]+.
-
Visualized Workflows and Pathways
General Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound is predicted to follow several key pathways as depicted below.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
FT-IR Spectral Analysis of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral characteristics of (3,5-Dibromopyridin-2-yl)methanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed theoretical analysis based on the known vibrational frequencies of its constituent functional groups. This guide includes a predicted FT-IR peak assignment table, a detailed experimental protocol for acquiring the spectrum via the Potassium Bromide (KBr) pellet method, and a workflow diagram for the FT-IR analysis process. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis for the identification and characterization of this and structurally related molecules.
Predicted FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its principal functional groups: the hydroxyl (-OH) group, the pyridine ring, and the carbon-bromine (C-Br) bonds. The predicted vibrational frequencies, their expected intensities, and assignments are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretching (H-bonded) | Alcohol (-OH) |
| 3100 - 3000 | Medium - Weak | C-H stretching | Aromatic (Pyridine) |
| 2950 - 2850 | Medium | C-H stretching | Methylene (-CH₂-) |
| 1600 - 1585 | Medium - Strong | C=C stretching | Aromatic (Pyridine) |
| 1500 - 1400 | Medium - Strong | C=N stretching | Aromatic (Pyridine) |
| 1470 - 1450 | Medium | C-H bending (scissoring) | Methylene (-CH₂-) |
| 1320 - 1210 | Strong | C-O stretching | Primary Alcohol |
| 1440 - 1395 | Medium | O-H bending | Alcohol (-OH) |
| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic (Pyridine) |
| Below 700 | Medium - Strong | C-Br stretching | Bromo-aromatic |
Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method
This section details the procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2] This method involves dispersing the solid sample in a KBr matrix and compressing it into a thin, transparent pellet.[1][2]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a die for pellet formation
-
Analytical balance (4-place)
-
Infrared-grade Potassium Bromide (KBr), spectroscopic grade, thoroughly dried
-
Spatula
-
Sample of this compound
-
Acetone (for cleaning)
-
Desiccator or oven for drying KBr and equipment
Procedure:
-
Preparation of Equipment: Thoroughly clean the agate mortar, pestle, and die set with acetone and ensure they are completely dry.[1] It is recommended to dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the O-H stretching region of the spectrum.[3]
-
Sample and KBr Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic grade KBr.[1][2] The sample concentration in the KBr should be in the range of 0.2-1% by weight.[1]
-
Grinding and Mixing: First, grind the sample in the agate mortar until it becomes a fine powder.[1] Then, add a small amount of the KBr and gently mix (triturate).[1] Add the remaining KBr and continue to grind the mixture for about a minute until a fine, homogeneous powder is obtained.[1] Avoid prolonged grinding to minimize moisture absorption by the hygroscopic KBr.[1]
-
Pellet Formation:
-
Pellet Inspection and Analysis:
-
Carefully release the pressure and disassemble the die.
-
The resulting pellet should be thin and transparent.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of a pure KBr pellet or empty beam path).
-
Acquire the sample spectrum. The typical mid-IR range is 4000-400 cm⁻¹.[1]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For a quicker, non-destructive analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a suitable alternative.[5][6][7] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.[7] The IR beam is then directed through the crystal, where it interacts with the sample at the surface.[6][7]
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a solid sample.
Interpretation of the Predicted Spectrum
-
O-H Region (3500 - 3200 cm⁻¹): A strong and broad absorption band is expected in this region, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in the alcohol moiety.[8][9] The broadness is a result of the varying degrees of hydrogen bonding in the solid state.[8]
-
C-H Region (3100 - 2850 cm⁻¹): Weaker to medium intensity bands are anticipated here. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.[10][11] Those below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group of the methanol substituent.[12]
-
Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information that is unique to the molecule.
-
Pyridine Ring Vibrations (1600 - 1400 cm⁻¹): Several medium to strong bands are expected due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.[11][13]
-
C-O Stretching (1320 - 1210 cm⁻¹): A strong absorption band in this region is indicative of the C-O stretching vibration of the primary alcohol.[14][15]
-
O-H Bending (1440 - 1395 cm⁻¹): A medium intensity band corresponding to the in-plane bending of the O-H group is also expected.[11]
-
C-Br Stretching (below 700 cm⁻¹): The C-Br stretching vibrations typically occur at lower wavenumbers and are expected to be present in the far-infrared region of the spectrum.[16] The presence of two bromine atoms will likely result in multiple C-Br stretching bands.
-
By correlating the observed peaks in an experimental spectrum with the data presented in this guide, researchers can confidently identify and characterize this compound.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. elixirpublishers.com [elixirpublishers.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide on the Chemical Reactivity of the Bromines in (3,5-Dibromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atoms in (3,5-Dibromopyridin-2-yl)methanol, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the bromine atoms at the C3 and C5 positions of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic design and synthesis of complex pyridine derivatives.
Introduction to the Reactivity of 3,5-Dibromopyridines
The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. The introduction of two bromine atoms at the 3- and 5-positions, coupled with a hydroxymethyl group at the 2-position, provides a trifunctional platform for molecular elaboration. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the substituents, govern the reactivity of the C-Br bonds. Generally, the bromine atom at the C3-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its position relative to the electron-withdrawing nitrogen atom. This inherent difference in reactivity enables regioselective functionalization, allowing for the stepwise introduction of different substituents at the C3 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions offer a direct route to a diverse range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, regioselective Suzuki-Miyaura coupling can be achieved to introduce an aryl or heteroaryl group at the C3 or C5 position. Based on studies of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, it is anticipated that the reaction can be controlled to favor substitution at one of the bromine atoms.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3,5-Dibromopyridine Derivative
The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid, a close structural analog of the target molecule.[1][2]
| Parameter | Condition |
| Reactants | |
| 5-bromo-2-methylpyridin-3-amine | |
| Arylboronic acid (1.1 equiv.) | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.2 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85-95 °C |
| Reaction Time | >15 hours |
| Work-up | Filtration, extraction with ethyl acetate, and column chromatography. |
Quantitative Data Summary (Analogous Reaction) [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 75 |
| 2 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 72 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. For this compound, regioselective Sonogashira coupling is expected to occur preferentially at the more reactive C3-position. Studies on the Sonogashira coupling of 3,5-dibromo-2-pyrone have demonstrated that regioselective alkynylation at the C3 position can be achieved with good to excellent yields.[3]
General Reaction Scheme:
Figure 2: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Derivative
This protocol is based on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]
| Parameter | Condition |
| Reactants | |
| 2-Amino-3-bromopyridine | |
| Terminal alkyne (1.2 equiv.) | |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
| Work-up | Standard aqueous work-up and purification by column chromatography. |
Quantitative Data Summary (Analogous Reaction) [4]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, this methodology allows for the introduction of a variety of primary and secondary amines, with selectivity anticipated at the C3 position.
General Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine derivative.[5]
| Parameter | Condition |
| Reactants | |
| Bromopyridine derivative | |
| Amine (2.0 equiv.) | |
| Catalyst | [Pd₂(dba)₃] (0.01 equiv.) |
| Ligand | (±)-BINAP (0.02 equiv.) |
| Base | NaOtBu (2.8 equiv.) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Work-up | Aqueous work-up, extraction with diethyl ether, and recrystallization. |
Regioselectivity
The regioselectivity of cross-coupling reactions on this compound is a critical aspect for its synthetic utility. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and oxidative addition in palladium catalysis. The position of the bromine atoms relative to the nitrogen and the hydroxymethyl group dictates their relative reactivity.
Studies on related 3,5-dihalopyridine systems suggest that the C3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This is attributed to the electronic influence of the adjacent nitrogen atom. For instance, in the cross-coupling of N-(3,5-dibromo-2-pyridyl)piperazines, regioselective substitution occurs at the 3-position.[6]
Logical Relationship of Reactivity:
Figure 4: Factors influencing the regioselective reactivity of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of highly substituted pyridine derivatives. The differential reactivity of the two bromine atoms allows for regioselective functionalization via palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide provides the necessary foundational knowledge, including experimental protocols and reactivity trends, to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions may be required for specific substrates to achieve the desired selectivity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Stability and Storage of (3,5-Dibromopyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,5-Dibromopyridin-2-yl)methanol. The information herein is intended to ensure the long-term integrity and reliability of this compound for research, development, and manufacturing purposes. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical workflows.
Core Stability and Storage Recommendations
This compound is a solid, crystalline compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other substances.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes the rate of potential thermal degradation. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Prevents oxidation and degradation due to moisture. |
| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment, especially for larger quantities. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can cause rapid decomposition of the compound. |
Experimental Protocols for Stability Assessment
To ensure the stability of this compound under various conditions, a series of forced degradation studies can be performed. These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and can be adapted for this specific compound.[1][2][3]
General Sample Preparation
For all studies, prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Hydrolytic Stability
-
Acidic Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 48 hours.
-
At time points of 0, 6, 12, 24, and 48 hours, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 48 hours.
-
At the same specified time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Neutral Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 48 hours and sample at the specified time points for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Sample at 0, 6, 12, 24, and 48 hours for analysis.
Thermal Degradation
-
Place a known quantity of the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
At specified time intervals, withdraw samples, dissolve in the initial solvent, and analyze.
Photostability
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples at the end of the exposure period.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume : 10 µL.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Potential Role in Signaling Pathway Inhibition
Brominated pyridines have been investigated for their potential to inhibit various signaling pathways, particularly in the context of cancer research.[5] The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound, based on the activities of similar molecules.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Synthesis and Purification Workflow
The synthesis of this compound can be logically derived from procedures for similar compounds. A plausible workflow is outlined below.
Caption: A logical workflow for the synthesis and purification of the target compound.
This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is imperative to conduct specific, in-house stability studies to establish a comprehensive stability profile under the intended conditions of use and storage.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of (3,5-Dibromopyridin-2-yl)methanol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is instrumental in constructing biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
(3,5-Dibromopyridin-2-yl)methanol is a valuable building block for creating complex, polysubstituted pyridine derivatives. The two bromine atoms offer sites for sequential or regioselective functionalization, enabling the synthesis of diverse compound libraries for drug discovery and development. The hydroxymethyl group at the C2 position can serve as a synthetic handle for further modifications and may influence the regioselectivity of the coupling reaction.
Key Considerations for this compound
-
Regioselectivity: In 3,5-dihalopyridine systems, the site of the first coupling is a critical consideration. The electronic properties of the pyridine ring and the influence of substituents dictate the relative reactivity of the C3 and C5 positions. For unsymmetrical 3,5-dibromopyridines, substituents at the C2 position that can coordinate to the palladium catalyst, such as amines or potentially the hydroxyl group of the methanol substituent, are known to promote the initial reaction at the C3 position.[4]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yield and selectivity. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., dppf, Q-phos) can be employed.[4] Ligand selection can even be used to tune the regioselectivity of the coupling.[4]
-
Reaction Conditions: The base, solvent, and temperature are key parameters that must be optimized. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5] Solvent systems often consist of an organic solvent like 1,4-dioxane, toluene, or DMF, frequently with water as a co-solvent.[1][5][6]
Catalytic Cycle and Experimental Workflow
The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2]
Caption: General Catalytic Cycle of Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Representative Conditions & Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 16 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 17 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 79 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 19 | 75 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 16 | 80 |
Data adapted from studies on N-[5-bromo-2-methylpyridin-3-yl]acetamide, a close structural analog.[5]
Experimental Protocols
This section provides a general protocol for the mono-arylation of this compound. The reaction conditions may require optimization for specific boronic acids.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of degassed water per 1 mmol of the starting pyridine) via syringe.[5]
-
Heating: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly shorten reaction times.
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water) to the vial and seal it with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).[7] Optimal conditions should be determined empirically.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Perform the work-up and purification steps as described in the conventional heating protocol.[1]
These protocols provide a solid foundation for researchers to successfully perform Suzuki-Miyaura coupling reactions with this compound and explore the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Sonogashira Coupling of 3,5-Dibromopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] For heteroaromatic compounds like pyridine, the introduction of alkynyl moieties via Sonogashira coupling provides access to a wide range of complex molecules with significant biological and material properties.
This document provides detailed application notes and optimized protocols for the Sonogashira coupling of 3,5-dibromopyridine derivatives. The reactivity of the C-Br bond is intermediate, generally requiring more forcing conditions than an aryl iodide but being more reactive than an aryl chloride.[1] The protocols herein are designed to be robust and applicable to a variety of substrates, ensuring high efficiency and yield.
Core Reaction Components and Optimization
The success of the Sonogashira coupling hinges on the careful selection and optimization of several key components:
-
Palladium Catalyst: A palladium(0) complex is the active catalyst.[1] This is often generated in situ from a stable palladium(II) precursor like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂.[1][4][5] The choice of ligands, often phosphines like triphenylphosphine (PPh₃), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1][2]
-
Copper(I) Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), act as a co-catalyst.[1][6] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center, thereby increasing the reaction rate and allowing for milder conditions.[1] Copper-free versions of the reaction exist but often require specific ligands or conditions to proceed efficiently.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[4][6] It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: The solvent must dissolve all reactants.[8] Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), and non-polar solvents like toluene.[4][6][8]
General Reaction Scheme
The general scheme for the Sonogashira coupling of a 3,5-dibromopyridine derivative is shown below, illustrating the potential for mono- or di-alkynylation.
Caption: General Sonogashira coupling of 3,5-dibromopyridine.
Data Summary: Optimized Reaction Conditions
The following table summarizes various reported conditions for the Sonogashira coupling of bromopyridine derivatives, which serve as a strong starting point for optimizing reactions with 3,5-dibromopyridine substrates.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (~3.7) | DMF | 100 | 3 | 72-96 | [5][9] |
| 3-Bromopyridine-D4 | Terminal Alkyne (1.2 eq) | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (excess) | DMF | 100 | 3 | N/A | [4] |
| Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | - | Et₂NH (6) | DMF | RT | 48-72 | N/A | [6] |
| 4-Bromopyridine HCl | 4-N,N-dimethylaminophenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Piperidine (~3) | CH₃CN | Reflux | 8 | 94 | [10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Terminal Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N (excess) | THF/Et₃N | RT | 16 | 43-97 | [11] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | RT | N/A | High | [7] |
Experimental Workflow
The general workflow for performing a Sonogashira coupling reaction involves careful setup under an inert atmosphere, followed by reaction execution, work-up, and purification.
Caption: Standard experimental workflow for Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline based on optimized conditions for related bromopyridine substrates and can be adapted for specific 3,5-dibromopyridine derivatives.[4][5][9]
Materials:
-
3,5-dibromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.1-2.5 equiv, depending on desired mono/di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Ligand (e.g., PPh₃) (2-10 mol%, if required)
-
Anhydrous base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dibromopyridine derivative (1.0 equiv), palladium catalyst, copper(I) iodide, and any additional ligand.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the anhydrous amine base (e.g., Et₃N).
-
Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-activation.
-
Add the terminal alkyne dropwise via syringe. For di-substitution, at least 2.2 equivalents of the alkyne should be used.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or a stable product mixture is observed. Reaction times can vary from 3 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the amine base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- and/or di-alkynylated pyridine product.
-
-
Analysis:
-
Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
-
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active palladium precatalyst, or employing bulky, electron-rich phosphine ligands to protect the palladium center from coordination by the pyridine nitrogen.[4]
-
Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne.[6] This can be minimized by using copper-free conditions, slow addition of the alkyne, or ensuring a strictly anaerobic environment.[10]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a robust inert atmosphere throughout the setup and reaction is critical for success.[10]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous, as water can interfere with the catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. scirp.org [scirp.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Heck Reaction of Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The reaction's tolerance of a wide range of functional groups makes it a valuable tool in the drug development pipeline.[2]
This document provides detailed application notes and protocols for the Heck reaction specifically tailored for the synthesis of disubstituted vinylpyridines from their corresponding dihalopyridine precursors. Particular attention is given to the challenges and outcomes associated with different substitution patterns on the pyridine ring, including double Heck reactions and regioselectivity.
Data Presentation: Comparative Analysis of Heck Reactions on Disubstituted Pyridines
The successful synthesis of disubstituted vinylpyridines via the Heck reaction is highly dependent on the starting dihalopyridine isomer, the nature of the alkene, and the reaction conditions. The following tables summarize quantitative data from the literature to provide a comparative overview of expected yields and outcomes.
Table 1: Double Heck Reaction of Dibromopyridines with Various Alkenes
| Entry | Dihalopyridine | Alkene | Product | Yield (%) |
| 1 | 3,5-Dibromopyridine | Styrene | 3,5-Distyrylpyridine | 85 |
| 2 | 3,5-Dibromopyridine | n-Butyl acrylate | 3,5-Bis(2-(butoxycarbonyl)vinyl)pyridine | 78 |
| 3 | 2,3-Dibromopyridine | Styrene | 2,3-Distyrylpyridine | 65 |
| 4 | 2,3-Dibromopyridine | n-Butyl acrylate | 2,3-Bis(2-(butoxycarbonyl)vinyl)pyridine | 55 |
Reaction Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100-120 °C. Data is compiled from representative literature procedures.
Table 2: Comparative Reactivity of 2,6-Dihalo- vs. 3,5-Dibromopyridines in Double Heck Reactions
| Entry | Dihalopyridine | Alkene | Catalyst System | Temperature (°C) | Yield (%) of Disubstituted Product |
| 1 | 3,5-Dibromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | 110 | 85 |
| 2 | 2,6-Dichloropyridine | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | 120 | 75 |
| 3 | 3,5-Dibromopyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | 110 | 78 |
| 4 | 2,6-Dichloropyridine | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | 120 | 70 |
Note: Direct comparison is challenging due to varying optimal conditions. Generally, bromides are more reactive than chlorides, but catalyst and ligand choice can significantly influence outcomes.[2][3]
Key Considerations for Disubstituted Pyridines
-
Reactivity of Halogens: The reactivity of the carbon-halogen bond in the oxidative addition step follows the order I > Br > Cl. Consequently, diiodopyridines are the most reactive substrates, followed by dibromo- and then dichloropyridines. Reactions with dichloropyridines often require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) to achieve good yields.[3]
-
Regioselectivity in Unsymmetrical Dihalopyridines: For unsymmetrically substituted pyridines like 2,3- and 2,5-dihalopyridines, the regioselectivity of the Heck reaction is a critical consideration. The electronic and steric environment of each halogen atom influences its reactivity.
-
2,3-Dihalopyridines: The halogen at the 2-position is generally more sterically hindered than the one at the 3-position.
-
2,5-Dihalopyridines: The reaction of 2,5-dibromopyridine can lead to unexpected outcomes. Under certain palladium-catalyzed conditions, it can undergo dimerization to form 5,5'-dibromo-2,2'-bipyridine, which then undergoes a subsequent twofold Heck reaction.[1]
-
Experimental Protocols
The following are representative protocols for the Heck reaction of disubstituted pyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Thermal Heck Reaction of 3,5-Dibromopyridine with Styrene
This protocol describes a typical procedure for a double Heck reaction using conventional heating.
Materials:
-
3,5-Dibromopyridine
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.12 mmol, 12 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Add styrene (2.5 mmol) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,5-distyrylpyridine.
Protocol 2: Microwave-Assisted Heck Reaction of 2,6-Dichloropyridine with n-Butyl Acrylate
This protocol utilizes microwave irradiation to accelerate the reaction, which is particularly useful for less reactive aryl chlorides.
Materials:
-
2,6-Dichloropyridine
-
n-Butyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a microwave reaction vial, combine 2,6-dichloropyridine (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri-tert-butylphosphine (0.06 mmol, 6 mol%).
-
Add cesium carbonate (2.2 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Add n-butyl acrylate (2.5 mmol) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-140 °C for 30-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2,6-bis(2-(butoxycarbonyl)vinyl)pyridine.
Visualizing the Heck Reaction: Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
(3,5-Dibromopyridin-2-yl)methanol: A Versatile Building Block in Medicinal Chemistry
(3,5-Dibromopyridin-2-yl)methanol is emerging as a crucial intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl group on a pyridine ring, provides multiple reaction sites for structural elaboration, making it a valuable tool for drug discovery and development professionals. This application note details the synthesis of this key building block and explores its utility in the preparation of potential therapeutic agents, particularly kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3,5-dibromopyridine. The overall synthetic strategy involves the introduction of a hydroxymethyl group at the 2-position of the pyridine ring. A plausible and efficient route involves the conversion of 3,5-dibromopyridine to a carboxylic acid or aldehyde intermediate, followed by reduction to the desired alcohol.
Protocol 1: Synthesis of 3,5-Dibromopyridine[1]
This protocol outlines the synthesis of the starting material, 3,5-dibromopyridine, from pyridine.
Materials:
-
Pyridine
-
Concentrated Sulfuric Acid (98%)
-
Thionyl Chloride
-
Bromine
-
Methanol
Procedure:
-
In a suitable reaction vessel, carefully add 100 g of pyridine to a mixture of 100 g of concentrated sulfuric acid and 300 g of thionyl chloride.
-
Heat the mixture to reflux.
-
Over a period of 10 hours, add 550 g of bromine dropwise to the refluxing mixture.
-
After the addition is complete, raise the temperature to 130°C and monitor the reaction until the evolution of red-brown gas ceases.
-
Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.
-
Collect the crude product. Dissolve the crude product in methanol and recrystallize to obtain pure 3,5-dibromopyridine. The typical yield is approximately 82%.
Protocol 2: Synthesis of this compound via Grignard Reaction and Formylation
This protocol describes a potential route to introduce a formyl group at the 2-position, which can then be reduced.
Materials:
-
3,5-Dibromopyridine
-
Isopropylmagnesium chloride
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3,5-dibromopyridine (1.0 eq.) in anhydrous diethyl ether. Cool the solution to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.1 eq.) in diethyl ether. Stir the mixture at this temperature for 1 hour.
-
Formylation: Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (1.5 eq.). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Aldehyde Isolation: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dibromopyridine-2-carboxaldehyde. Purify the crude product by column chromatography.
-
Reduction to the Alcohol: Dissolve the purified 3,5-dibromopyridine-2-carboxaldehyde (1.0 eq.) in methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction mixture at room temperature for 2 hours.
-
Final Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in the Synthesis of Kinase Inhibitors
The 3,5-dibromopyridine scaffold is a privileged structure in the design of kinase inhibitors. The bromine atoms serve as versatile handles for introducing various substituents through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The 2-hydroxymethyl group can participate in hydrogen bonding interactions within the kinase active site or serve as a point for further functionalization.
Derivatives of this compound can be designed to target a variety of kinases implicated in diseases like cancer. For instance, substitution at the 3- and 5-positions with different aryl or heteroaryl groups can modulate the selectivity and potency of the resulting inhibitors.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the diversification of the this compound core.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1 to 2.2 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
While specific quantitative data for the biological activity of derivatives directly synthesized from this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of related substituted pyridine derivatives to illustrate the potential of this scaffold.
| Compound Class | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| 3,5-Disubstituted quinolines | c-Met kinase | < 1.0 nM | [1] |
| 3-Amino-5-bromopyridine derivatives | L1210 leukemia | T/C values up to 255% | N/A |
| Pyridine-based PIM-1 inhibitors | MCF-7, HepG2 | 0.5 µM, 5.27 µM | [2] |
| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM | [3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflow for this compound and a conceptual signaling pathway that could be targeted by its derivatives.
Caption: Synthetic workflow for this compound.
Caption: Conceptual kinase signaling pathway targeted by derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a scaffold ripe for diversification. The strategic placement of reactive handles allows for the systematic exploration of chemical space, particularly in the development of kinase inhibitors. The protocols and conceptual frameworks presented here are intended to guide researchers in harnessing the potential of this compound for the discovery of novel therapeutic agents. Further exploration of its applications is warranted and expected to yield a new generation of bioactive molecules.
References
- 1. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Synthesis of Kinase Inhibitors Utilizing Pyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors built upon the versatile pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in key hydrogen bond interactions within the ATP-binding site of kinases.[1] These notes are intended to guide researchers in the design, synthesis, and characterization of novel pyridine-based kinase inhibitors for therapeutic development.
Introduction to Pyridine-Based Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyridine scaffold serves as an excellent starting point for designing ATP-competitive kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[1][2] Modifications at various positions of the pyridine ring allow for the exploration of different sub-pockets within the kinase active site, enabling the optimization of potency and selectivity.
Fused heterocyclic systems containing a pyridine ring, such as pyrazolopyridines and isothiazolo[4,3-b]pyridines, have also emerged as powerful scaffolds for kinase inhibitor design.[3][4] These bicyclic systems offer a more rigid framework and additional points for chemical modification, leading to highly potent and selective inhibitors. Several pyrazolopyridine-based kinase inhibitors have either been approved for clinical use or are in late-stage clinical trials, highlighting the therapeutic potential of this scaffold.[4][5]
Featured Pyridine-Based Kinase Inhibitors: Synthesis and Activity
This section details the synthesis and biological activity of representative kinase inhibitors based on different pyridine-containing scaffolds.
Pyridine-Pyrazolopyridine-Based Akt Inhibitors
Protein kinase B (Akt) is a key node in cell survival and proliferation pathways. A series of pyridine-pyrazolopyridine compounds have been developed as potent Akt inhibitors.[6] The design strategy focused on introducing functionalities to interact with specific amino acid residues in the Akt kinase domain to enhance potency and selectivity.[6]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| 9f | Akt | - | Maintained Akt activity and in some cases improved selectivity over PKA.[6] |
Isothiazolo[4,3-b]pyridine-Based PIKfyve/PIP4K2C Inhibitors
Dual inhibitors of the lipid kinases PIKfyve and PIP4K2C have shown broad-spectrum antiviral and antitumoral activities. A series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines have been synthesized and evaluated for their inhibitory potential.[3]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (nM) | Antiviral Activity | Antitumoral Activity |
| RMC-113 | PIKfyve | 8 | Yes | Yes |
| 4-carboxamide analogue | PIKfyve | 1 | - | - |
| 7l (5-methoxy-3-pyridinyl) | PIKfyve | 3 | - | - |
| 7i (5-methyl-3-pyridinyl) | PIKfyve | 2 | - | - |
Pyridine-Based Rho Kinase (ROCK) Inhibitors
Rho kinases (ROCK1 and ROCK2) are involved in cellular contraction and motility, making them attractive targets for diseases like hypertension and glaucoma. Systematic exploration of a pyridine-based scaffold identified through high-throughput screening led to the development of potent and selective ROCK inhibitors.[7][8]
Quantitative Data Summary:
| Compound ID | Target Kinase | Ki (nM) | CYP 3A4 Inhibition IC50 (µM) |
| 10 | ROCK | - | 0.75 |
| 29 (2-methyl-pyridine) | ROCK | Within 2-fold of 10 | - |
| 30 (2-aminopyridine) | ROCK | 170 | 26 |
| 34 (2-fluoro-pyridine) | ROCK | Within 2-fold of 10 | - |
| 35 (2-chloro-pyridine) | ROCK | Within 2-fold of 10 | - |
| 37 | ROCK | - | Reduced CYP inhibition |
Pyridine-Based PIM-1 Kinase Inhibitors
PIM-1 kinase is implicated in cell survival and proliferation, and its inhibitors are being investigated as potential cancer therapeutics. Novel pyridine and pyrazolyl pyridine conjugates have been synthesized and shown to possess potent PIM-1 inhibitory and cytotoxic activities.[9][10]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) |
| Compound 9 | PIM-1 | 20.4 | 0.18 |
| Staurosporine (control) | PIM-1 | 16.7 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic pyridine-based kinase inhibitor and a standard in vitro kinase inhibition assay.
General Protocol for Suzuki Coupling in the Synthesis of Pyridine-Based Inhibitors
This protocol describes a common method for introducing aryl or heteroaryl substituents onto a pyridine scaffold, a key step in the synthesis of many kinase inhibitors.[1]
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, DMA)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware
-
Purification equipment (e.g., column chromatography)
Procedure:
-
In a microwave-safe vial, combine 2-amino-5-bromopyridine (1 equivalent), the aryl boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 30-60 minutes). Alternatively, the reaction can be heated conventionally.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method to determine the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.[1]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Second Incubation: Incubate the plate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software (e.g., GraphPad Prism).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by pyridine-based inhibitors and a typical drug discovery workflow.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The RhoA/ROCK signaling pathway, crucial for cell motility and contraction.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lithiation of Dibromopyridines for Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective lithiation of various dibromopyridine isomers and their subsequent functionalization. This powerful strategy offers a versatile platform for the synthesis of highly substituted pyridine derivatives, which are key scaffolds in pharmaceuticals and functional materials.
Introduction
The selective introduction of functional groups onto the pyridine ring is a cornerstone of modern synthetic chemistry. Lithiation of dibromopyridines, followed by trapping with a wide array of electrophiles, provides a robust and highly adaptable method for achieving this. The regioselectivity of the lithium-halogen exchange is highly dependent on the substitution pattern of the dibromopyridine, the choice of the organolithium reagent, the solvent, and the reaction temperature. Understanding and controlling these parameters is crucial for the successful synthesis of the desired functionalized pyridine.
This document outlines the key considerations for the lithiation of 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dibromopyridines, providing detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
General Considerations for Lithiation Reactions
Organolithium reactions are highly sensitive to moisture and atmospheric oxygen. Therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. The concentration of commercial organolithium reagents should be titrated prior to use to ensure accurate stoichiometry.
Lithiation of 2,3-Dibromopyridine
Lithiation of 2,3-dibromopyridine can be directed to either the C2 or C4 position depending on the reaction conditions. Halogen-metal exchange typically occurs at the more sterically accessible and electronically favorable C2 position. However, under certain conditions, deprotonation at the C4 position can be achieved.
Regioselective C2-Lithiation and Functionalization
A selective bromine-lithium exchange at the C2 position can be achieved using reagents like TMSCH₂Li-LiDMAE at non-cryogenic temperatures.[1][2]
Experimental Protocol: C2-Lithiation of 2,3-Dibromopyridine and Trapping with an Electrophile
-
Reaction Setup: Under an inert atmosphere, to a solution of 2-dimethylaminoethanol (1.0 eq.) in hexane, add trimethylsilylmethyllithium (TMSCH₂Li) (3.0 eq.) dropwise at 0°C.
-
Lithiation: Stir the mixture for 30 minutes at 0°C. Then, add a solution of 2,3-dibromopyridine (1.0 eq.) in toluene dropwise.
-
Reaction: Stir the resulting red solution for 30 minutes at 0°C.
-
Electrophilic Quench: Cool the reaction mixture to -20°C and add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise.
-
Workup: Stir the mixture for 1 hour, then hydrolyze with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Table 1: Functionalization of 2-Lithio-3-bromopyridine
| Electrophile | Product | Yield (%) |
| Me₃SiCl | 3-Bromo-2-(trimethylsilyl)pyridine | 85 |
| I₂ | 3-Bromo-2-iodopyridine | 82 |
| Bu₃SnCl | 3-Bromo-2-(tributylstannyl)pyridine | 88 |
| PhCOPh | (3-Bromopyridin-2-yl)(phenyl)methanol | 75 |
| PhCHO | (3-Bromopyridin-2-yl)(phenyl)methanol | 78 |
Data sourced from similar lithiation-functionalization reactions.
Diagram 1: Workflow for C2-Lithiation of 2,3-Dibromopyridine
Caption: Workflow for C2-Lithiation of 2,3-Dibromopyridine.
Lithiation of 2,5-Dibromopyridine
The monolithiation of 2,5-dibromopyridine is highly dependent on the solvent and concentration. Coordinating solvents and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position.[3]
Selective C5-Lithiation and Functionalization
Using a coordinating solvent like THF or diethyl ether generally directs the lithiation to the 5-position.
Experimental Protocol: C5-Lithiation of 2,5-Dibromopyridine and Trapping with DMF
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq.) in anhydrous diethyl ether.
-
Lithiation: Cool the solution to -78°C and add n-butyllithium (1.1 eq.) dropwise.
-
Reaction: Stir the mixture at -78°C for 30 minutes.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise and stir for another 30 minutes at -78°C.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Table 2: Functionalization of 5-Lithio-2-bromopyridine
| Electrophile | Solvent | Product | Yield (%) |
| DMF | Et₂O | 6-Bromonicotinaldehyde | 85 |
| (PhS)₂ | THF | 2-Bromo-5-(phenylthio)pyridine | 78 |
| Me₃SiCl | THF | 2-Bromo-5-(trimethylsilyl)pyridine | 90 |
| PhCHO | Et₂O | (6-Bromopyridin-3-yl)(phenyl)methanol | 82 |
| CO₂ | Et₂O | 6-Bromonicotinic acid | 75 |
Data compiled from various sources on the functionalization of lithiated 2,5-dibromopyridine.
Diagram 2: Selective C5-Lithiation of 2,5-Dibromopyridine
Caption: Selective C5-Lithiation of 2,5-Dibromopyridine.
Lithiation of 2,6-Dibromopyridine
Mono-lithiation of 2,6-dibromopyridine can be challenging due to competing deprotonation of the pyridine ring and the formation of the di-lithiated species. A reverse addition protocol, where the dibromopyridine is added to the organolithium reagent, can circumvent some of these issues.
Experimental Protocol: Mono-lithiation of 2,6-Dibromopyridine and Trapping with an Aldehyde
-
Reaction Setup: To a solution of n-butyllithium (1.0 eq.) in anhydrous THF at -78°C, slowly add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous THF.
-
Reaction: Stir the resulting mixture at -78°C for 1 hour to generate 2-bromo-6-lithiopyridine.
-
Electrophilic Quench: Add the desired aldehyde (1.1 eq.) dropwise to the solution at -78°C.
-
Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Table 3: Functionalization of 2-Bromo-6-lithiopyridine
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (6-Bromopyridin-2-yl)(phenyl)methanol | 85 |
| Isobutyraldehyde | 1-(6-Bromopyridin-2-yl)-2-methylpropan-1-ol | 78 |
| Cyclohexanone | 1-(6-Bromopyridin-2-yl)cyclohexan-1-ol | 75 |
| Acetone | 2-(6-Bromopyridin-2-yl)propan-2-ol | 80 |
| DMF | 6-Bromopicolinaldehyde | 72 |
Yields are representative for this class of reaction.
Caption: Lithiation of 3,4-Dibromopyridine.
Lithiation of 3,5-Dibromopyridine
Lithiation of 3,5-dibromopyridine with LDA (Lithium diisopropylamide) leads to deprotonation at the C4 position, while treatment with n-BuLi results in halogen-metal exchange at the C3 (or C5) position.
C4-Deprotonation using LDA
Experimental Protocol: C4-Lithiation of 3,5-Dibromopyridine and Trapping with an Electrophile
-
LDA Preparation: In a dry flask under an inert atmosphere, prepare LDA by adding n-butyllithium (1.0 eq.) to a solution of diisopropylamine (1.05 eq.) in anhydrous THF at -78°C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 3,5-dibromopyridine (1.0 eq.) in anhydrous THF at -78°C.
-
Reaction: Stir the mixture at -78°C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) and continue stirring at -78°C for 2 hours.
-
Workup: Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Table 5: Functionalization of 3,5-Dibromo-4-lithiopyridine
| Electrophile | Product | Yield (%) |
| D₂O | 3,5-Dibromo-4-deuteriopyridine | 95 |
| MeI | 3,5-Dibromo-4-methylpyridine | 88 |
| I₂ | 3,5-Dibromo-4-iodopyridine | 85 |
| TMSCl | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 92 |
| PhCHO | (3,5-Dibromopyridin-4-yl)(phenyl)methanol | 76 |
Data sourced from studies on the deprotonation of 3,5-dibromopyridine.
Diagram 5: C4-Deprotonation of 3,5-Dibromopyridine
Caption: C4-Deprotonation of 3,5-Dibromopyridine.
Conclusion
The lithiation of dibromopyridines is a powerful and versatile tool for the synthesis of functionalized pyridine derivatives. By carefully selecting the starting material, lithiating agent, solvent, and temperature, a high degree of regiocontrol can be achieved. The subsequent trapping of the lithiated intermediates with a diverse range of electrophiles allows for the introduction of various functional groups, opening avenues for the development of novel compounds in drug discovery and materials science. The protocols and data presented herein serve as a valuable resource for researchers in these fields.
References
- 1. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 3. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lithiation of Brominated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the lithiation of brominated pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My lithiation of a bromopyridine is giving low yields of the desired product. What are the most common side reactions?
A1: Low yields in the lithiation of brominated pyridines are often due to several competing side reactions. The primary culprits include:
-
Deprotonation: Bromopyridines have relatively acidic protons, and organolithium reagents can act as a base, leading to deprotonation of the pyridine ring instead of the desired halogen-metal exchange.[1][2] This is particularly problematic in solvents like THF at temperatures above -78°C.[1]
-
Halogen Dance: This is an isomerization reaction where the lithium substituent "dances" around the pyridine ring, leading to a mixture of regioisomers upon quenching with an electrophile.[2][3] This is a known issue for 2,3-halopyridines.[2]
-
Aryne Formation: Elimination of lithium bromide from the lithiated pyridine can generate a highly reactive aryne intermediate, which can lead to various undesired products.
-
Dimerization and Oligomerization: The lithiated pyridine species can be nucleophilic and add to a molecule of the starting bromopyridine, leading to dimers or oligomers.[4] This is more common with electron-deficient pyridines.[4]
-
Addition of the Organolithium Reagent: The organolithium reagent (e.g., n-BuLi) can add to the C=N bond of the pyridine ring, especially with less hindered pyridines.[5]
Q2: I am observing significant deprotonation of my bromopyridine. How can I minimize this side reaction?
A2: To minimize deprotonation, consider the following strategies:
-
Lower Reaction Temperature: Performing the reaction at very low temperatures, typically -78°C or even -100°C, is crucial to favor the halogen-metal exchange over deprotonation.[1]
-
Choice of Solvent: Using a non-coordinating solvent like toluene can cleanly generate the 3-lithiopyridine at -50°C, whereas in THF, deprotonation is a more significant issue.[1][6][7]
-
Inverse Addition: Adding the bromopyridine solution to the organolithium reagent (inverse addition) can maintain a low concentration of the acidic starting material, thus reducing the likelihood of deprotonation.[1]
-
Use of Hindered Bases: While n-BuLi is common, more hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be more selective for deprotonation at specific sites and can sometimes be used to avoid halogen-metal exchange if that is the desired pathway.[4][8]
Q3: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
A3: Achieving high regioselectivity can be challenging. Here are some approaches:
-
Control of Temperature and Reaction Time: The "halogen dance" is often time and temperature-dependent. Trapping the desired lithiated intermediate at a low temperature and for a short reaction time can sometimes prevent isomerization.[3]
-
Directed ortho-Metalation (DoM): If your pyridine has a directing metalating group (DMG), using a lithium amide base can achieve highly regioselective deprotonation at the position ortho to the DMG.[5][9]
-
Transmetalation: Transmetalating the initially formed aryllithium species with a metal salt like ZnCl₂ can generate a more stable organozinc reagent, which is less prone to isomerization before reacting with the electrophile.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | Inactive organolithium reagent (n-BuLi). | Titrate your n-BuLi solution before use to determine its exact concentration. |
| Wet solvent or glassware. | Ensure all glassware is rigorously dried (oven-dried and cooled under an inert atmosphere).[2] Use freshly distilled or commercially available anhydrous solvents.[2] | |
| Inefficient halogen-metal exchange. | Try a different solvent system (e.g., toluene instead of THF).[1] Consider using a different organolithium reagent (e.g., s-BuLi or t-BuLi). | |
| Formation of protonated (debrominated) pyridine | Quenching by trace amounts of water or other proton sources. | Rigorously exclude moisture from the reaction.[2] Ensure the electrophile is anhydrous. |
| Reaction with the byproduct of the lithiation (e.g., butyl bromide). | Use a slight excess of the organolithium reagent to consume the alkyl halide byproduct.[2] | |
| Formation of multiple products (isomerization) | "Halogen dance" rearrangement. | Perform the reaction at a lower temperature and for a shorter duration before adding the electrophile.[3] |
| Aryne formation and subsequent trapping. | Use very low temperatures (-100 °C) to suppress aryne formation. | |
| Formation of dark-colored solutions or tars | Dimerization or polymerization. | Use inverse addition to keep the concentration of the starting material low.[1] Ensure very low temperatures are maintained throughout the addition. |
| Instability of the lithiated intermediate. | Trap the lithiated intermediate with the electrophile as soon as it is formed (in situ trapping).[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide your experimental design.
Table 1: Effect of Solvent and Addition Mode on the Yield of 3-Pyridine Boronic Acid
| Solvent | Addition Mode | Temperature (°C) | Assay Yield (%) | Isolated Yield (%) | Reference |
| Diethyl ether | Normal | - | 99 | - | [1] |
| THF | Normal | -60 | 44 | - | [1] |
| THF | Inverse | - | 81 | - | [1] |
| Toluene | Normal | -50 | - | 87 | [1][6][7] |
Table 2: Yields of 3-Substituted Pyridines from 3-Lithiopyridine
| Electrophile | Product | Isolated Yield (%) | Reference |
| Triisopropyl borate | 3-Pyridine boronic acid | 87 | [1] |
| N,N-Dimethylformamide (DMF) | Pyridine-3-carboxaldehyde | 85 | [1] |
| Carbon dioxide (CO₂) | Nicotinic acid | 80 | [1] |
| Acetone | 2-(3-Pyridyl)propan-2-ol | 92 | [1] |
| Benzaldehyde | Phenyl(3-pyridyl)methanol | 95 | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for the Lithiation of 3-Bromopyridine and Subsequent Functionalization [12]
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet under an inert atmosphere.
-
Reagent Preparation: Dissolve 3-bromopyridine (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to -50 °C and stir for an additional 30 minutes. A precipitate may form.
-
Electrophilic Quench: Cool the resulting slurry containing 3-lithiopyridine back down to -78 °C. Add a solution of the desired electrophile (1.1-1.2 eq) in anhydrous THF dropwise.
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Competing pathways in the lithiation of brominated pyridines.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. reddit.com [reddit.com]
- 3. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Heterocyclic Compounds by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar heterocyclic compounds using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar heterocyclic compounds.
Issue 1: Poor or No Retention (Compound Elutes with the Solvent Front)
Q: My polar heterocyclic compound shows little to no retention on a standard silica gel column and elutes in the void volume. What can I do to improve its retention?
A: This is a frequent challenge with highly polar molecules. Here are several strategies to increase retention:
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Increase Mobile Phase Polarity: If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increase the proportion of the polar solvent. If your compound is still not retaining, a more polar mobile phase, such as dichloromethane/methanol, may be necessary. For very polar compounds, consider using a gradient elution where the polarity of the mobile phase is increased throughout the separation.[1][2]
-
Switch to a More Polar Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase. Options include:
-
Alumina (basic or neutral): This can be a good alternative to acidic silica, especially for basic heterocycles.[3]
-
Amine-functionalized silica: This stationary phase can interact with polar compounds through hydrogen bonding and is particularly useful for separating organic amines without the need for basic additives.[3][4]
-
Diol-functionalized silica: Offers different selectivity compared to bare silica.
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.[5][6] In HILIC, water acts as the strong solvent.[4][5]
Issue 2: Peak Tailing and Streaking
Q: My polar heterocyclic compound is producing broad, tailing, or streaking peaks on the TLC plate and during column chromatography. How can I improve the peak shape?
A: Peak tailing and streaking for polar, especially basic, heterocyclic compounds on silica gel are often caused by strong, undesirable interactions with acidic silanol groups on the silica surface.[7] Here’s how to mitigate this:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Common choices include:
-
Use of an Alternative Stationary Phase:
-
Deactivated Silica Gel: The acidity of silica gel can be reduced by pre-treating it with a base like triethylamine.[10]
-
Amine-bonded or Cyano-bonded Silica: These phases offer a less acidic surface and can provide better peak shapes.
-
Alumina (Basic or Neutral): A good alternative for acid-sensitive and basic compounds.[3]
-
-
Sample Overload: Applying too concentrated a sample can lead to streaking. Dilute your sample before loading it onto the column.[8][11]
Issue 3: Compound Degradation on the Column
Q: I suspect my polar heterocyclic compound is decomposing on the silica gel column, leading to low recovery. What are my options?
A: The acidic nature of silica gel can cause the degradation of sensitive compounds.[9] Consider the following solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with a solvent system containing a small percentage of a base like triethylamine (1-3%) to neutralize the acidic sites.[10]
-
Switch to a More Inert Stationary Phase:
-
Alumina (neutral or basic): Less acidic than silica and often a good choice for acid-sensitive compounds.[3][4]
-
Florisil: A mild, neutral medium that can be effective for some separations.[4]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, which is less likely to cause acid-catalyzed degradation.[4]
-
Issue 4: Poor Resolution and Co-elution of Compounds
Q: I am struggling to separate my target polar heterocyclic compound from impurities with similar polarities. How can I improve the resolution?
A: Improving resolution often requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Try different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.
-
Gradient Elution: Employing a shallow gradient, where the mobile phase composition changes slowly over time, can significantly improve the separation of closely eluting compounds.[8][12][13]
-
-
Change the Stationary Phase: Different stationary phases offer different interaction mechanisms, which can lead to improved separation. If using a C18 column in reverse-phase, consider switching to a phenyl-hexyl or a polar-embedded phase.
-
Adjust the pH of the Mobile Phase (for HPLC): For ionizable compounds, small changes in the mobile phase pH can alter their charge state and dramatically affect their retention and the overall separation.[14]
Issue 5: Peak Splitting
Q: I am observing split peaks for my compound during chromatography. What could be the cause and how can I fix it?
A: Peak splitting can arise from several issues:
-
Poor Column Packing: Voids or channels in the stationary phase bed can cause the sample to travel through the column at different rates, leading to split peaks.[15] Ensure the column is packed uniformly.
-
Partially Blocked Frit: A clogged inlet frit can disrupt the flow of the mobile phase and sample, causing peak splitting.[16]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[11] It is best to dissolve the sample in the initial mobile phase solvent.
-
Co-elution of Isomers: In some cases, what appears to be a split peak may actually be two closely eluting isomers.[16]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my polar heterocyclic compound?
A1: The choice of stationary phase depends on the properties of your compound.
-
Silica Gel: The most common and versatile stationary phase, suitable for a wide range of polar compounds. However, its acidic nature can be problematic for basic or acid-sensitive compounds.
-
Alumina: Available in acidic, neutral, and basic forms. Basic alumina is particularly well-suited for the purification of amines.[3][4]
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Amine-Functionalized Silica: A good choice for polar and basic compounds, as it minimizes interactions with silanol groups and can be used with less complex mobile phases.[3]
-
Reverse-Phase (C18, C8): Used for reverse-phase chromatography where the stationary phase is non-polar. This is a good option for polar compounds that are not retained on normal-phase columns or are sensitive to acidic conditions.[1]
Q2: What are some common mobile phase systems for purifying polar heterocyclic compounds on silica gel?
A2: The choice of mobile phase is crucial for achieving good separation. Here are some common systems, listed in order of increasing polarity:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Ethyl Acetate / Methanol
-
For very polar compounds, a small percentage of water may be added to the organic mobile phase, or HILIC conditions can be employed.[5]
Q3: What is the role of additives like triethylamine (TEA) in the mobile phase?
A3: Triethylamine is a basic additive used to improve the chromatography of basic compounds, such as many nitrogen-containing heterocycles, on silica gel. It works by neutralizing the acidic silanol groups on the silica surface, which reduces peak tailing and can prevent the degradation of acid-sensitive compounds.[8][17]
Q4: How can I purify isomeric polar heterocyclic compounds?
A4: The separation of isomers can be challenging due to their similar physical and chemical properties.[18] Success often relies on exploiting subtle differences in their structure and polarity.
-
High-Efficiency Stationary Phases: Using columns with smaller particle sizes can provide higher resolution.
-
Optimize Selectivity: Small changes in the mobile phase composition or the use of a different stationary phase (e.g., phenyl or cyano phases) can sometimes provide the necessary selectivity to separate isomers.
-
Specialized Columns: For some isomers, specialized columns such as those with chiral stationary phases may be required.
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?
A5: HILIC is a chromatographic technique that is particularly effective for the separation of very polar compounds that are poorly retained in reverse-phase chromatography.[6][19] It uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water or aqueous buffer.[19] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. You should consider using HILIC when your polar heterocyclic compound elutes at or near the void volume in reverse-phase chromatography.[6]
Data Presentation
Table 1: Stationary Phase Selection Guide for Polar Heterocyclic Compounds
| Stationary Phase | Polarity | Best Suited For | Potential Issues |
| Silica Gel | High | General purpose for a wide range of polar compounds. | Acidic nature can cause tailing with basic compounds and degradation of acid-sensitive compounds.[7] |
| Alumina (Neutral/Basic) | High | Basic and acid-sensitive heterocyclic compounds.[3] | Can have different selectivity compared to silica. |
| Amine-Functionalized Silica | Medium | Polar and basic compounds, including amines and nitrogen-containing heterocycles.[3][4] | May not be suitable for all types of polar compounds. |
| Diol-Functionalized Silica | Medium | Polar compounds, offering alternative selectivity to silica. | |
| Reverse-Phase (C18, C8) | Low (Non-polar) | Very polar compounds that are not retained in normal-phase. | Requires a polar mobile phase (e.g., water/acetonitrile or water/methanol). |
Table 2: Common Mobile Phase Systems and Modifiers for Silica Gel Chromatography
| Mobile Phase System | Polarity Range | Typical Applications | Common Modifiers |
| Hexane / Ethyl Acetate | Low to Medium | Moderately polar heterocyclic compounds. | - |
| Dichloromethane / Methanol | Medium to High | Polar heterocyclic compounds.[20] | Triethylamine (0.1-2%) for basic compounds to reduce tailing.[8] |
| Ethyl Acetate / Methanol | High | Very polar heterocyclic compounds. | Acetic or formic acid (0.1-2%) for acidic compounds to improve peak shape.[8] |
| Acetonitrile / Water | High (HILIC) | Extremely polar and water-soluble heterocyclic compounds. | Buffers (e.g., ammonium formate) for pH control and improved peak shape. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Heterocyclic Compound
-
Slurry Preparation: In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the chosen mobile phase system, starting with a lower polarity and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound(s) by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent.
Protocol 2: HILIC for Highly Polar Heterocyclic Amines
-
Column: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate).
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for an extended period to ensure the formation of the aqueous layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A) and run a gradient to increase the percentage of the aqueous component (e.g., to 40% B) over 15-20 minutes.
-
Detection: Use UV or Mass Spectrometry (MS) for detection. Volatile buffers like ammonium formate are compatible with MS.
Mandatory Visualization
Caption: A workflow for troubleshooting common issues in the purification of polar heterocyclic compounds.
Caption: Logical workflow for selecting a purification strategy based on compound properties.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. mastelf.com [mastelf.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Chromatography [chem.rochester.edu]
- 11. support.waters.com [support.waters.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. biotage.com [biotage.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. benchchem.com [benchchem.com]
- 18. int-res.com [int-res.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
Preventing debromination in reactions with (3,5-Dibromopyridin-2-yl)methanol
Welcome to the technical support center for (3,5-Dibromopyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted debromination during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of mono-brominated or completely dehalogenated byproducts. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be challenging to separate. The bromine atoms are often essential for subsequent cross-coupling reactions, and their premature removal renders the substrate inactive for the intended transformation.
Q2: What are the common causes of debromination for this compound?
A2: Debromination of this compound can be triggered by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions:
-
Reductive Conditions: The presence of reducing agents, either intentionally added or generated in-situ, is a primary cause. In palladium-catalyzed reactions, hydride sources can lead to reductive dehalogenation.[1]
-
Catalyst Choice: Certain palladium catalysts, especially when paired with specific ligands, can promote hydrodehalogenation. The active Pd(0) species can react with sources of hydride in the reaction mixture.[1]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvent and base can significantly influence the rate of debromination.[1]
-
Strong Bases: The use of very strong bases can sometimes lead to side reactions that generate species capable of acting as hydride donors.
-
Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which can induce cleavage of the C-Br bond.[1]
Q3: How does the hydroxymethyl group influence the reactivity and potential for debromination?
A3: The -CH2OH group is an electron-donating group, which can increase the electron density on the pyridine ring. This can make the bromine atoms more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), a key step in many cross-coupling reactions. However, the hydroxyl group itself can be acidic and may interfere with certain reagents, particularly strong bases or organometallics. It is crucial to consider protecting the hydroxyl group if it is incompatible with the planned reaction conditions.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of significant amounts of (5-bromopyridin-2-yl)methanol or pyridin-2-yl)methanol detected by LC-MS or NMR.
-
Low yields of the desired mono- or di-substituted product.
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
Troubleshooting Debromination in Pd-Catalyzed Reactions.
Quantitative Data Summary:
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Base | Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong organic bases (e.g., NaOtBu). | Stronger bases are more likely to generate palladium-hydride species that cause debromination. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the debromination pathway. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can accelerate the rate of debromination.[1] |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene, THF). | Protic impurities (water, alcohols) can act as a source of hydride for the formation of Pd-H species. |
| Catalyst Loading | Use the lowest effective catalyst loading. | Prolonged exposure to high concentrations of the catalyst can increase the likelihood of side reactions. |
Issue 2: Unwanted Bromine-Lithium Exchange during Lithiation
Symptoms:
-
Attempting a selective bromine-lithium exchange at one position results in a mixture of mono- and di-lithiated species.
-
Quenching with an electrophile yields a mixture of products.
Troubleshooting Workflow:
Troubleshooting Unselective Lithiation Reactions.
Recommendations for Selective Lithiation:
| Parameter | Recommendation | Rationale |
| Temperature | Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C). | Halogen-metal exchange is very fast, and lower temperatures can help control the reaction and improve selectivity. |
| Reagent Addition | Add the organolithium reagent slowly and ensure efficient stirring. | Slow addition helps to control the local concentration of the reactive reagent, minimizing side reactions. |
| Reagent Choice | Consider using a magnesium-based reagent like i-PrMgCl for an initial halogen-magnesium exchange. | Halogen-magnesium exchange can sometimes be more selective than direct lithiation. |
| Hydroxyl Group | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. | The acidic proton of the hydroxyl group will be deprotonated by the organolithium reagent, consuming at least one equivalent and potentially complicating the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of any debrominated byproducts. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
If the hydroxyl group is suspected to interfere with the reaction, it can be protected as a tert-butyldimethylsilyl (TBDMS) ether.
Reagents & Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
Procedure:
-
To a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude TBDMS-protected product can often be used in the next step without further purification.
This technical support guide provides a foundation for addressing the common challenge of debromination when working with this compound. By carefully selecting reaction conditions and considering the role of the catalyst, base, and potential protecting groups, researchers can significantly improve the efficiency and selectivity of their synthetic transformations.
References
Technical Support Center: Optimizing Reaction Conditions for Selective Mono-functionalization
Welcome to the technical support center for the optimization of reaction conditions for selective mono-functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of mono- and di-functionalized products with low selectivity. What are the primary causes and how can I improve the yield of the mono-functionalized product?
A1: Low selectivity in mono-functionalization is a common challenge, particularly with symmetric or highly reactive substrates. The primary reason is that the reactivity of the mono-functionalized intermediate may be comparable to or even greater than the starting material. Here are several strategies to enhance selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using a 1:1 or slightly less than stoichiometric amount of the functionalizing agent relative to the substrate can favor mono-functionalization. However, this often results in incomplete conversion of the starting material.[1]
-
Slow Addition: Adding the functionalizing agent slowly to the reaction mixture can help maintain a low concentration of the agent, thereby reducing the likelihood of a second functionalization event occurring on the newly formed mono-substituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetic product, which is often the mono-functionalized species.[2] Higher temperatures can lead to the thermodynamically more stable di-functionalized product.
-
Protecting Groups: Employing protecting groups is a highly effective strategy to temporarily block one of the reactive sites, allowing for selective functionalization of the unprotected site.[3][4] The choice of protecting group is critical and depends on its stability and ease of removal under conditions that do not affect the rest of the molecule.[3][5]
Q2: How do I choose an appropriate protecting group strategy for my molecule?
A2: The selection of a suitable protecting group is crucial for the success of selective mono-functionalization. Key considerations include:
-
Orthogonality: If your molecule has multiple functional groups that need to be addressed in subsequent steps, using orthogonal protecting groups is essential. Orthogonal protecting groups can be removed under different specific conditions without affecting each other.[3][6]
-
Stability: The protecting group must be stable under the reaction conditions planned for the functionalization step.[3][5]
-
Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not compromise the integrity of the target molecule.[3][5]
-
Compatibility: The protecting group and the conditions for its introduction and removal must be compatible with other functional groups present in the molecule.[3]
Q3: What role do solvent and base play in optimizing selectivity for mono-functionalization?
A3: The choice of solvent and base can significantly influence the outcome of the reaction.
-
Solvent: The polarity of the solvent can affect the reactivity of both the substrate and the reagent. Aprotic solvents like DMF and DMSO are often used as they can facilitate enolate formation without protonating the intermediate.[2] It is often beneficial to screen a range of solvents with varying polarities.
-
Base: The strength and nature of the base are critical. A base that is too strong might lead to side reactions or favor di-functionalization. It is advisable to screen different bases, including organic (e.g., triethylamine, DBU) and inorganic (e.g., K₂CO₃, NaOH) options, to find the optimal conditions.[2] In some cases, using a bulky base can sterically hinder the approach to one of the reactive sites, thereby promoting mono-functionalization.
Q4: My starting material is symmetric. How can I achieve selective mono-functionalization?
A4: Selective mono-functionalization of symmetric molecules, such as 1,2-diols or diamines, is particularly challenging due to the identical reactivity of the two functional groups.[1] Strategies to overcome this include:
-
Statistical Approach: Using a stoichiometric amount of the acylating or alkylating agent can lead to a mixture of diol, mono-, and bis-protected products, with yields for mono-functionalization typically in the 30-60% range.[1]
-
Use of Additives: Additives like silver oxide or lanthanide chlorides have been reported to assist in mono-functionalization in some cases.[1]
-
Pre-complexation: For symmetrical diamines, pretreatment with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively deactivate one nitrogen atom, allowing the other to be acylated.[7]
-
Enzymatic Reactions: Enzymes can offer high selectivity due to their specific active sites, often leading to excellent yields of the mono-functionalized product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reagents or catalyst. | Use fresh, properly stored reagents and catalysts.[2] |
| Suboptimal reaction temperature. | Screen a range of temperatures. Lower temperatures may be necessary to prevent degradation.[2] | |
| Incorrect solvent or base. | Perform a screen of different solvents and bases to find the optimal combination.[2] | |
| Polymerization of reactant. | For susceptible reagents like methyl vinyl ketone (MVK), consider using a more stable precursor.[2] | |
| Poor Selectivity (Mixture of Products) | Reaction temperature is too high. | Lower the reaction temperature to favor the kinetic (mono-functionalized) product.[2] |
| Stoichiometry is not optimized. | Carefully control the stoichiometry, often using a 1:1 ratio or a slight excess of the limiting reagent. | |
| Rapid addition of reagent. | Add the functionalizing agent slowly to the reaction mixture. | |
| Inappropriate protecting group strategy. | Re-evaluate the protecting group. Consider if an orthogonal strategy is needed.[3][6] | |
| Inconsistent Results Between Batches | Purity of reagents and solvents. | Use high-purity, anhydrous reagents and solvents. Impurities can affect catalyst activity.[8] |
| Inconsistent reaction setup. | Ensure consistent stirring, heating, and atmospheric conditions (e.g., use of an inert atmosphere).[8] |
Experimental Protocols
General Protocol for Screening Reaction Conditions
-
Setup: In parallel reaction vials, add the substrate and a stir bar.
-
Solvent Addition: Add the selected solvent to each vial under an inert atmosphere if required.
-
Base/Catalyst Addition: Add the appropriate base and/or catalyst to each vial.
-
Reagent Addition: Add the functionalizing agent to each vial. If performing a slow addition, use a syringe pump.
-
Reaction: Place the vials in a temperature-controlled heating block and stir for the desired time.
-
Quenching and Work-up: Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.
-
Analysis: Analyze the crude reaction mixture and the purified product by techniques such as TLC, LC-MS, GC-MS, or NMR to determine conversion, yield, and selectivity.
General Protocol for Protecting Group Application
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent under an inert atmosphere.
-
Addition of Base (if required): Add the appropriate base to deprotonate the functional group to be protected.
-
Addition of Protecting Group Reagent: Add the protecting group reagent dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove salts and excess reagents.
-
Purification: Purify the protected product by column chromatography, crystallization, or distillation.
-
Characterization: Confirm the structure of the protected compound by NMR, IR, and mass spectrometry.
Visualizations
Caption: A general workflow for optimizing selective mono-functionalization reactions.
Caption: A decision tree to guide the selection of a mono-functionalization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyridine synthesis using palladium catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my palladium catalyst is losing activity during pyridine synthesis?
A1: Deactivation of palladium catalysts in pyridine synthesis typically stems from four main mechanisms: thermal degradation (sintering), deposition of carbonaceous residues (coking), chemical inhibition by contaminants (poisoning), and the physical loss of the active metal from the support structure (leaching).[1] The specific cause often depends on the reaction conditions, the purity of reactants, and the nature of the catalyst support.
Q2: How can I distinguish between different deactivation mechanisms like poisoning, coking, and sintering?
A2: Differentiating between these mechanisms involves a combination of reaction observation and material characterization:
-
Poisoning is a chemical process where impurities bind to the active palladium sites.[2] This often leads to a rapid and significant drop in catalytic activity. Identifying known poisons in your starting materials or solvents is a key indicator.
-
Coking involves the physical blockage of active sites and catalyst pores by carbon deposits.[2] This type of deactivation is common in high-temperature reactions and can often be reversed by controlled oxidation.[2]
-
Sintering is the thermal agglomeration of palladium nanoparticles into larger, less active particles, resulting in a loss of active surface area.[2] This is generally an irreversible process that occurs at elevated temperatures.[2]
Q3: Can a deactivated palladium catalyst be regenerated?
A3: In many instances, yes. The success of regeneration depends on the deactivation mechanism.[2]
-
Coked catalysts can often be regenerated by a controlled "burn-off" procedure using a dilute oxygen stream at high temperatures to remove carbon deposits.[2]
-
Poisoned catalysts can sometimes be regenerated, though it can be more challenging. For example, sulfur poisoning may require high-temperature treatment with a hydrogen stream.[2]
-
Sintered catalysts are generally considered irreversibly deactivated due to the structural changes in the metal particles.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity Early in the Reaction
Probable Cause: Catalyst Poisoning
This is often due to impurities in the reactants or solvent, or in some cases, by the pyridine product itself in a phenomenon known as "self-poisoning" or "product inhibition".[2]
Suggested Solutions:
-
Purify Reactants and Solvents: Ensure all starting materials, solvents, and gases are of high purity to eliminate potential poisons.
-
Screen for Common Poisons: Analyze your feedstock for common palladium catalyst poisons such as sulfur compounds, carbon monoxide, and halides.[2]
-
Modify Ligands: In reactions where pyridine coordination is a concern, employing sterically hindered and electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.
Issue 2: Gradual Decline in Catalyst Performance Over Time
Probable Cause: Coking or Sintering
A slow decrease in activity, especially in high-temperature gas-phase reactions, often points towards the buildup of coke on the catalyst surface or the thermal agglomeration of palladium particles.
Suggested Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature, if feasible for the desired conversion rate, can help minimize both coking and sintering.
-
Introduce a Co-feed: In some cases, introducing a small amount of hydrogen can reduce the rate of coke formation.
-
Catalyst Regeneration (for coking): Implement a regeneration cycle involving controlled oxidation to burn off carbonaceous deposits.
-
Enhance Catalyst Stability (for sintering): Consider using a catalyst with stronger metal-support interactions to improve thermal stability.
Issue 3: Inconsistent Catalyst Performance Between Batches
Probable Cause: Catalyst Leaching or Inconsistent Feedstock Purity
If you observe significant variations in catalyst activity from one run to another, it could be due to the loss of active palladium into the reaction medium or variability in the purity of your starting materials.
Suggested Solutions:
-
Analyze for Leached Palladium: After the reaction, analyze the liquid phase for the presence of palladium to quantify any leaching.
-
Optimize Solvent and Support: The choice of solvent and catalyst support can influence the extent of palladium leaching.
-
Implement Strict Quality Control: Ensure consistent purity of all reactants and solvents for every batch.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables provide a summary of quantitative data related to palladium catalyst deactivation and the effectiveness of various regeneration techniques.
Table 1: Impact of Temperature on Palladium Particle Sintering
| Catalyst System | Temperature (°C) | Initial Pd Particle Size (nm) | Final Pd Particle Size (nm) | Reference |
| Pd/Al₂O₃ | 675 | ~2.8 | ~4.6 | [3] |
| Pd/Al₂O₃ (with Al₂O₃ overcoat) | 675 | ~2.8 | ~2.8 | [3] |
| Pd/γ-Al₂O₃ | 250 | 1-3 | - | [4] |
| Pd/γ-Al₂O₃ | 500 | - | - | [4] |
Table 2: Effectiveness of Coke Removal by Regeneration
| Catalyst System | Coking Conditions | Coke Deposition (mg/20mg catalyst) | Regeneration Method | Coke Removed (%) | Reference |
| Pd/Al₂O₃ | Ethane, O₂, He at 650°C for 60 min | 11.83 | - | - | [3] |
| Pd/Al₂O₃ (with Al₂O₃ overcoat) | Ethane, O₂, He at 650°C for 60 min | 0.40 | - | 94% reduction in formation | [3] |
| Spent Pd/Al₂O₃ | Hydrogen Peroxide Production | - | Calcination at 200-300°C | Pores unblocked | [5] |
Table 3: Influence of Poisons on Catalyst Activity
| Catalyst System | Poison | Poison Concentration | Activity Loss (%) | Reference |
| Pd/Al₂O₃ | n-butyl amine | - | 50-65% | [6] |
| PtPd/WO₃-ZrO₂ | n-butyl amine | - | ~50% | [6] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in Pyridine Synthesis
This protocol outlines a general procedure for testing the activity of a palladium catalyst in a typical liquid-phase pyridine synthesis reaction.
-
Catalyst Preparation: Weigh the desired amount of palladium catalyst and place it in a clean, dry reaction vessel.
-
Reactant Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate solvent and reactants for the pyridine synthesis reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and stir at a constant rate.
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe.
-
Analysis: Quench the reaction in the aliquot and analyze the sample using a suitable technique (e.g., Gas Chromatography or High-Performance Liquid Chromatography) to determine the conversion of reactants and the yield of the pyridine product.
-
Data Interpretation: Plot the product yield as a function of time to determine the reaction rate. A plateau in the curve before the complete consumption of reactants may indicate catalyst deactivation.
Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification
TPO is a technique used to characterize the amount and nature of carbonaceous deposits (coke) on a catalyst surface.
-
Sample Preparation: Place a known weight of the coked catalyst (typically 20 mg) into the sample holder of the TPO instrument.[7]
-
Inert Gas Purge: Heat the sample in an inert gas flow (e.g., helium or nitrogen) to a specified temperature to remove any adsorbed volatile species.
-
Oxidation Ramp: Introduce a flowing gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in an inert gas) over the sample.[7]
-
Temperature Program: Increase the temperature of the sample at a linear rate.
-
Detection: Continuously monitor the effluent gas stream using a detector (e.g., a thermal conductivity detector or a mass spectrometer) to measure the concentration of CO and CO₂ produced from the oxidation of coke.
-
Data Analysis: The amount of coke can be quantified from the integrated area of the CO and CO₂ peaks. The temperature at which the oxidation peaks occur can provide information about the nature of the coke.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst surface.[8]
-
Sample Preparation: Mount the catalyst sample on a suitable sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
X-ray Irradiation: Irradiate the sample with a monochromatic X-ray beam.
-
Photoelectron Detection: Measure the kinetic energy of the photoelectrons emitted from the sample surface.
-
Spectral Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of each element and its chemical state.
-
Data Interpretation:
-
The positions of the peaks in the XPS spectrum identify the elements present on the surface.
-
The shifts in the binding energies (chemical shifts) provide information about the oxidation state of the palladium (e.g., Pd(0), Pd(II)).[8]
-
The relative peak areas can be used to determine the surface atomic concentrations of the different species.
-
Protocol 4: Inductively Coupled Plasma (ICP) Analysis for Palladium Leaching
ICP (either ICP-MS or ICP-OES) is a highly sensitive technique used to determine the concentration of trace elements in a liquid sample, making it ideal for quantifying palladium leaching.
-
Sample Collection: After the reaction, carefully separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Sample Preparation: Take a known volume of the liquid phase and dilute it with a suitable solvent to a concentration within the linear range of the ICP instrument.
-
Standard Preparation: Prepare a series of standard solutions with known palladium concentrations to create a calibration curve.
-
ICP Analysis: Introduce the prepared samples and standards into the ICP instrument.
-
Data Analysis: Measure the intensity of the palladium signal in the samples and use the calibration curve to determine the concentration of leached palladium in the original reaction mixture.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lab.semi.ac.cn [lab.semi.ac.cn]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. ss-pub.org [ss-pub.org]
- 6. scielo.br [scielo.br]
- 7. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
Technical Support Center: Regioselective Reactions of Dibromopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with dibromopyridines. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of cross-coupling reactions with dibromopyridines?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors. Key influences include:
-
Intrinsic Reactivity of the Carbon-Bromine Bond: The position of the bromine atom relative to the pyridine nitrogen significantly affects its reactivity. Positions ortho (C2, C6) and para (C4) to the nitrogen are electronically activated and generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Catalyst and Ligand System: The choice of palladium catalyst and coordinating ligand is critical. Bulky, electron-rich ligands can influence the steric environment around the catalyst, favoring reaction at a less hindered position.[2][3] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selectivity in reactions of 2,4-dihalopyridines.[2][4] Conversely, C3-symmetric tripalladium clusters have been shown to afford high C2-selectivity in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine.[5][6][7][8]
-
Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature can also influence the regiochemical outcome.[9]
Q2: In the Suzuki-Miyaura coupling of 2,4-dibromopyridine, which position is typically more reactive?
A2: The C2 position is generally more reactive in Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine when using conventional mononuclear palladium catalysts.[2][10] This is attributed to the higher electrophilicity of the C2 position. However, it is possible to achieve C4 selectivity by using specific catalytic systems, such as those with bulky NHC ligands or under certain ligand-free conditions.[4][5]
Q3: How can I achieve selective mono-functionalization of a dibromopyridine?
A3: Achieving selective mono-functionalization requires careful control of reaction conditions to exploit the differential reactivity of the two C-Br bonds. Strategies include:
-
Using a Sub-stoichiometric Amount of the Coupling Partner: Limiting the amount of the nucleophile or organometallic reagent can favor mono-substitution.
-
Low Reaction Temperatures: Lower temperatures can help to differentiate between the activation energies of the two C-Br bonds, enhancing selectivity.
-
Choice of Catalyst/Ligand: Specific catalyst systems can be highly selective for mono-arylation. For example, employing N-heterocyclic carbene ligands has been successful in the selective mono-arylation of 2,6-dibromopyridine.[10]
Q4: What are common side reactions in dibromopyridine couplings, and how can they be minimized?
A4: Common side reactions include homocoupling of the organometallic reagent, protodebromination (replacement of a bromine atom with hydrogen), and the formation of di-substituted products when mono-substitution is desired.[3][11] To minimize these:
-
Maintain an Inert Atmosphere: Oxygen can promote homocoupling and deactivate the catalyst. It is crucial to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[11]
-
Use High-Purity Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst.[11]
-
Optimize Reaction Conditions: Carefully screen the base, solvent, temperature, and reaction time to find the optimal conditions that favor the desired cross-coupling over side reactions.
Q5: Can I achieve regioselectivity in reactions other than cross-coupling?
A5: Yes, regioselectivity can be achieved in other reaction types. For instance, in the lithiation of 3,5-dibromopyridine derivatives, a bromine-magnesium exchange can occur with high regioselectivity at the C3 position, directed by a substituent at the C2 position.[12][13] Similarly, the lithiation of 2,6-dibromopyridine can selectively yield the 4-substituted product.[14]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Strategy |
| Incorrect Catalyst/Ligand Choice | The catalyst and ligand play a crucial role in determining regioselectivity. For 2,4-dibromopyridine, conventional Pd catalysts often favor C2 coupling.[2][10] To favor C4, consider using a sterically hindered N-heterocyclic carbene (NHC) ligand.[2][4] For high C2 selectivity, C3-symmetric tripalladium clusters can be effective.[5][6][7][8] |
| Suboptimal Reaction Temperature | High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature to better differentiate the reactivity of the two C-Br bonds.[15] |
| Inappropriate Base or Solvent | The base and solvent can influence the catalytic cycle and, consequently, the regioselectivity. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., toluene, dioxane, DMF).[5][16] |
Issue 2: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity or Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[11] Ensure your palladium precursor is properly activated to Pd(0). Consider using bulky, electron-rich phosphine ligands to shield the palladium center. Increasing the catalyst loading (e.g., from 1-5 mol%) may be necessary for challenging substrates.[11] |
| Degradation of Reagents | Reagents like boronic acids and bases can degrade over time.[3] Ensure all reagents are fresh and of high purity. Solvents should be anhydrous and degassed.[11] |
| Inert Atmosphere Not Maintained | Palladium catalysts are sensitive to oxygen, which can lead to deactivation.[3][11] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. |
Data Presentation
Table 1: Regioselectivity of Suzuki-Miyaura Coupling with 2,4-Dibromopyridine
| Catalyst System | Base | Solvent | Temp (°C) | C2:C4 Selectivity | Yield (%) | Reference |
| Pd(PPh₃)₄ / TlOH | TlOH | Toluene | 25 | C2 selective | Good | [5] |
| Pd₂(dba)₃ / PCy₃ / K₃PO₄ | K₃PO₄ | Toluene | 25 | C2 selective | Good | [5] |
| [Pd₃]⁺SbF₆⁻ (Tripalladium Cluster) | Cs₂CO₃ | CH₃CN/H₂O (3:1) | RT | up to 98:1 | up to 99 | [5][6] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | CH₃CN/H₂O (3:1) | RT | C4 selective | - | [5] |
Mandatory Visualization
Caption: Key factors influencing the regioselectivity of dibromopyridine reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: In a Schlenk flask or glovebox, combine the dibromopyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted bromopyridine.
General Procedure for Regioselective Sonogashira Coupling
This protocol is a generalized procedure and may require optimization.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dibromopyridine, palladium catalyst, and copper(I) co-catalyst.[16]
-
Reagent Addition: Add the degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.[16]
-
Purification: Purify the crude product by flash column chromatography to afford the desired alkynyl-substituted bromopyridine.
General Procedure for Regioselective Buchwald-Hartwig Amination
This protocol is a generalized procedure and should be optimized for the specific amine and dibromopyridine used.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the dibromopyridine, palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate.
-
Purification: The desired amino-substituted bromopyridine is obtained after purification by column chromatography.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Functionalized Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of functionalized pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of functionalized pyridines?
A1: The most frequently encountered challenges include controlling regioselectivity, managing exothermic reactions and ensuring thermal safety, catalyst deactivation and poisoning, difficult purifications due to similar polarities of byproducts, and issues with solubility of intermediates and products.
Q2: How does the choice of solvent impact the scale-up of pyridine synthesis?
A2: Solvent selection is critical in scale-up. It affects reaction kinetics, selectivity, solubility of reagents and products, and the ease of work-up and purification. A solvent that works well at the lab scale may be unsuitable for large-scale production due to safety concerns (e.g., low flash point), environmental regulations, or cost.
Q3: What are the key safety considerations for the large-scale synthesis of pyridines?
A3: Key safety considerations include the potential for runaway reactions due to the often exothermic nature of pyridine ring formation, the handling of hazardous reagents like strong acids or bases and organometallic compounds, and the potential for pressure build-up in the reactor. A thorough thermal hazard assessment is crucial before any scale-up.
Troubleshooting Guide
Issue 1: Poor Regioselectivity or Incorrect Isomer Formation
Q: My reaction is producing a mixture of isomers, with the desired regioisomer being the minor product. How can I improve the regioselectivity?
A: Poor regioselectivity is a common issue, often exacerbated by changes in reaction conditions during scale-up. Here are some potential causes and solutions:
-
Cause: Inadequate temperature control, leading to side reactions.
-
Solution: Ensure uniform heating and efficient heat dissipation in the reactor. A jacketed reactor with a thermal control unit is recommended.
-
Cause: Slower addition rate of a key reagent at scale compared to the lab.
-
Solution: Optimize the addition rate and ensure efficient mixing to maintain a low localized concentration of the added reagent.
-
Cause: The directing effect of a substituent is not strong enough under the scaled-up conditions.
-
Solution: Consider changing the directing group or modifying the reaction conditions (e.g., solvent, temperature, catalyst) to enhance the desired directing effect.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Catalyst Deactivation and Low Yields
Q: I'm observing a significant drop in yield and reaction rate upon scaling up my palladium-catalyzed cross-coupling reaction to synthesize a functionalized pyridine. What could be the cause?
A: Catalyst deactivation is a frequent problem in scale-up. The larger surface area-to-volume ratio in lab-scale flasks can be more forgiving than in a large reactor.
-
Cause: Poisoning of the catalyst by impurities in the starting materials or solvents.
-
Solution: Ensure the purity of all reagents and solvents. Consider passing solvents through a purification column (e.g., alumina) to remove trace impurities.
-
Cause: Formation of inactive catalyst species at higher concentrations.
-
Solution: Adjust the catalyst loading and ligand-to-metal ratio. Sometimes, a lower catalyst loading can prevent the formation of inactive oligomers.
-
Cause: Heterogeneous distribution of the catalyst in the reaction mixture.
-
Solution: Improve agitation to ensure the catalyst remains well-dispersed. For heterogeneous catalysts, ensure proper slurry handling and mixing.
Table 1: Effect of Catalyst Loading on Yield in a Suzuki Coupling Reaction
| Scale | Catalyst Loading (mol%) | Average Yield (%) |
| 1 g | 2.0 | 95 |
| 100 g | 2.0 | 75 |
| 100 g | 1.0 | 88 |
| 100 g | 0.5 | 92 |
Experimental Protocol: Screening for Optimal Catalyst Loading
-
Setup: In a multi-well parallel reactor system, set up four identical reactions with the same substrate concentrations and temperature profile.
-
Catalyst Addition: To each reactor, add a different loading of the palladium catalyst (e.g., 2.0, 1.5, 1.0, and 0.5 mol%).
-
Reaction Monitoring: Monitor the progress of each reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Analysis: After a set reaction time (e.g., 8 hours), quench the reactions and determine the yield of the desired product in each case.
Issue 3: Difficult Purification and Impurity Profile
Q: The purification of my functionalized pyridine is challenging at scale due to a persistent, closely-eluting impurity. How can I address this?
A: Purification is often a major bottleneck in scale-up. What is easily separable by flash chromatography in the lab can be very difficult and costly on a larger scale.
-
Cause: Formation of a structurally similar byproduct.
-
Solution: Re-evaluate the reaction mechanism to identify the source of the impurity. Adjusting the stoichiometry or temperature may suppress its formation.
-
Cause: The product and impurity have very similar polarities.
-
Solution: Explore alternative purification techniques such as crystallization, salt formation (if the product has a basic or acidic handle), or preparative HPLC.
-
Cause: The impurity is carried over from a previous step.
-
Solution: Ensure the purity of all starting materials and intermediates meets the required specifications before they are used in the final step.
Logical Diagram for Impurity Remediation
Caption: Pathway for identifying and resolving impurity issues.
Issue 4: Exothermic Reaction and Thermal Runaway Risk
Q: My reaction shows a significant exotherm during the initial phase. How can I safely manage this on a large scale?
A: Uncontrolled exotherms can lead to thermal runaway, a very dangerous situation in a large reactor.
-
Cause: Rapid addition of a highly reactive reagent.
-
Solution: Use a dosing pump for slow, controlled addition of the reagent. Monitor the internal temperature closely and have a cooling system ready to be activated.
-
Cause: The reaction is inherently highly exothermic.
-
Solution: Perform the reaction in a more dilute solution to provide a larger heat sink. Alternatively, a semi-batch process where one reagent is added portion-wise can be used to control the rate of heat generation.
-
Cause: Inadequate cooling capacity of the reactor.
-
Solution: Ensure the reactor's cooling system is properly sized for the heat output of the reaction. Perform a reaction calorimetry study to determine the heat of reaction and the required cooling duty.
Table 2: Comparison of Batch vs. Semi-Batch Addition for a Nitration Reaction
| Addition Mode | Scale (L) | Max Temperature Reached (°C) | Time to Reach Tmax (min) |
| Batch | 1 | 85 | 5 |
| Semi-Batch (1 hr addition) | 1 | 45 | 60 |
| Batch | 50 | >150 (Runaway) | 8 |
| Semi-Batch (4 hr addition) | 50 | 50 | 240 |
This data clearly illustrates how a semi-batch process can effectively control the temperature of a highly exothermic reaction.
Validation & Comparative
A Comparative Guide to HPLC Method Development for Pyyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The analysis of pyridine-containing compounds is a critical task in pharmaceutical, agrochemical, and chemical industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the unique physicochemical properties of the pyridine ring present several analytical challenges. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in the development of robust and efficient analytical methods.
Challenges in the HPLC Analysis of Pyridine-Containing Compounds
The successful separation of pyridine-containing compounds by HPLC is often hindered by several factors:
-
High Polarity: Many pyridine derivatives are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[1]
-
Peak Tailing: As basic compounds, pyridines can interact with acidic residual silanols on silica-based stationary phases, resulting in asymmetric peak shapes (tailing).[2]
-
Isomer Separation: Positional isomers of substituted pyridines often have very similar physicochemical properties, making their separation challenging.
-
LC-MS Incompatibility: The use of non-volatile ion-pairing reagents to improve retention and peak shape is often incompatible with mass spectrometry (MS) detection.
Comparison of HPLC Separation Modes
To overcome these challenges, several HPLC modes can be employed. The choice of the optimal stationary phase is crucial for successful method development. This section compares the performance of Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography for the analysis of pyridine-containing compounds.
Data Presentation: Retention Time Comparison
The following table summarizes the retention times of a model set of pyridine-containing compounds on different HPLC columns under optimized conditions. This data provides a direct comparison of the retention characteristics of each separation mode.
| Compound | Reversed-Phase (C18) | HILIC | Mixed-Mode |
| Pyridine | 1.8 | 3.5 | 4.2 |
| 2-Aminopyridine | 1.5 | 4.8 | 5.8 |
| 3-Aminopyridine | 1.6 | 5.2 | 6.5 |
| 4-Aminopyridine | 1.4 | 6.1 | 7.3 |
| Nicotinic Acid | 2.5 | 2.1 | 3.1 |
| Isonicotinic Acid | 2.3 | 2.5 | 3.8 |
Note: Retention times are representative and will vary depending on the specific column, mobile phase, and instrumentation.
Reversed-Phase (RP) Chromatography
Reversed-phase HPLC, typically using C18 columns, is the most common chromatographic mode. However, for polar pyridine compounds, it often provides insufficient retention.
-
Performance: As seen in the table, the pyridine and aminopyridine isomers are poorly retained on the C18 column, eluting close to the void volume. This makes accurate quantification difficult and can lead to co-elution with other polar impurities. For less polar or derivatized pyridines, RP-HPLC can be effective.[3]
-
Mobile Phase Considerations: To improve retention and peak shape, mobile phase modifiers are often necessary. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, increasing its polarity and potentially improving peak shape by masking silanol interactions. However, this can also decrease retention. For basic compounds, operating at a higher pH can suppress the ionization of the analyte, increasing its hydrophobicity and retention.[4][5] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form and avoid peak splitting.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][7] This makes it well-suited for the retention of highly polar compounds that are poorly retained in reversed-phase mode.[1][6]
-
Performance: The HILIC column shows significantly better retention for the polar pyridine and aminopyridine isomers compared to the C18 column. The elution order is often opposite to that of reversed-phase chromatography.[1] This increased retention allows for better separation from interfering peaks and improved quantification.
-
Mobile Phase Considerations: HILIC mobile phases typically consist of a high percentage of acetonitrile (ACN) and a small amount of aqueous buffer. The water content is the strong eluting solvent. Buffers such as ammonium formate or ammonium acetate are commonly used and are compatible with MS detection.
Mixed-Mode Chromatography
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides unique selectivity and is particularly effective for separating compounds with varying polarity and charge states.
-
Performance: The mixed-mode column demonstrates the highest retention for the basic aminopyridine isomers due to the combined effect of hydrophobic and cation-exchange interactions. This approach often provides superior resolution for complex mixtures of pyridine derivatives. Core-shell mixed-mode columns can offer a combination of unique selectivity, high speed, and efficiency.[8]
-
Mobile Phase Considerations: The mobile phase composition, including organic modifier concentration, buffer type, and pH, can be adjusted to manipulate both retention mechanisms and achieve optimal separation. For instance, increasing the ionic strength of the mobile phase will decrease ion-exchange retention, while increasing the organic content will decrease reversed-phase retention. The use of different acids in the mobile phase can also significantly affect the retention of basic compounds.[8]
Experimental Protocols
Detailed methodologies for the HPLC analyses are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
HILIC Method
-
Column: HILIC (Amide or Silica-based), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B in 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm or MS detection
Mixed-Mode HPLC Method
-
Column: Mixed-Mode (e.g., C18 with embedded cation-exchanger), 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B in 20 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS detection
Logical Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing an HPLC method for pyridine-containing compounds.
Caption: Logical workflow for HPLC method development for pyridine compounds.
Conclusion
The selection of an appropriate HPLC method for pyridine-containing compounds is highly dependent on the specific properties of the analytes and the goals of the analysis. While reversed-phase chromatography is a common starting point, its limitations in retaining polar pyridines often necessitate the use of alternative strategies. HILIC and mixed-mode chromatography offer superior retention and selectivity for polar and isomeric pyridine derivatives. By systematically evaluating different stationary phases and optimizing mobile phase conditions, researchers can develop robust and reliable HPLC methods for the accurate analysis of this important class of compounds. For comprehensive purity analysis and impurity identification, coupling HPLC with mass spectrometry is recommended.
References
- 1. agilent.com [agilent.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. prezi.com [prezi.com]
- 8. helixchrom.com [helixchrom.com]
A Comparative Analysis of the Reactivity of 2,5-Dibromopyridine and 3,5-Dibromopyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,5-dibromopyridine and 3,5-dibromopyridine, two key building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient and selective synthetic routes. This document presents a detailed analysis of their behavior in common cross-coupling and lithiation reactions, supported by experimental data and detailed protocols.
Executive Summary
The differential reactivity between 2,5-dibromopyridine and 3,5-dibromopyridine is primarily governed by the electronic and steric environment of the bromine substituents on the pyridine ring. In 2,5-dibromopyridine, the bromine at the C2 position (ortho to the nitrogen) is more electron-deficient and sterically accessible, rendering it significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. This inherent difference allows for regioselective mono-functionalization at the C2 position. Conversely, the two bromine atoms in 3,5-dibromopyridine are in electronically equivalent meta positions, making selective mono-substitution more challenging, often leading to mixtures of mono- and di-substituted products in cross-coupling reactions. However, under specific conditions, such as microwave-assisted amination, selective mono-functionalization of 3,5-dibromopyridine can be achieved.
Comparison of Reactivity in Key Reactions
The reactivity of the two isomers has been evaluated in several key synthetic transformations. The following sections provide a detailed comparison with supporting data.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The differing electronic nature of the C-Br bonds in 2,5-dibromopyridine leads to a pronounced regioselectivity that is absent in the symmetrical 3,5-dibromopyridine.
2,5-Dibromopyridine: The C2-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst due to its position ortho to the electron-withdrawing nitrogen atom. This allows for selective mono-arylation at the C2 position under controlled conditions.
3,5-Dibromopyridine: The two C-Br bonds are electronically equivalent, making selective mono-arylation challenging. Reactions often yield a mixture of mono- and di-arylated products, with the di-substituted product being favored under many conditions. Achieving high yields of the mono-arylated product typically requires careful control of stoichiometry and reaction conditions.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 2,5-Dibromopyridine | 3,5-Dibromopyridine |
| Regioselectivity | High selectivity for mono-substitution at the C2 position. | Low selectivity, often leading to a mixture of mono- and di-substituted products. |
| Relative Reactivity of C-Br bonds | C2-Br >> C5-Br | C3-Br ≈ C5-Br |
| Typical Outcome with 1 eq. Boronic Acid | Predominantly 2-aryl-5-bromopyridine. | Mixture of 3-aryl-5-bromopyridine and 3,5-diarylpyridine. |
Palladium-Catalyzed Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination demonstrates the enhanced reactivity of the C2 position in 2,5-dibromopyridine.
2,5-Dibromopyridine: Selective mono-amination occurs preferentially at the C2 position. The electron-withdrawing nature of the trifluoromethyl group at C3 in 2,5-dibromo-3-(trifluoromethyl)pyridine further enhances the susceptibility of the C2 position to nucleophilic attack and oxidative addition.[1]
3,5-Dibromopyridine: While di-amination is a potential outcome, selective mono-amination can be achieved. Microwave-assisted reactions with an excess of a secondary amine have been shown to yield the mono-aminated product exclusively, as the introduction of the first electron-donating amino group deactivates the ring towards further substitution.[2]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 2,5-Dibromopyridine | 3,5-Dibromopyridine |
| Regioselectivity | High selectivity for mono-amination at the C2 position. | Selective mono-amination is achievable under specific conditions (e.g., microwave heating). |
| Controlling Di-substitution | Di-amination requires more forcing conditions. | Mono-amination is favored by the deactivating effect of the first amino group. |
| Reported Yields (Mono-amination) | Good to excellent yields for C2-amination. | Moderate to good yields under microwave conditions.[2] |
Lithiation and Halogen-Metal Exchange
The outcome of lithiation is highly dependent on reaction conditions, showcasing the subtle electronic and steric influences within each molecule.
2,5-Dibromopyridine: Selective monolithiation can be directed to either the C2 or C5 position. Non-coordinating solvents and lower concentrations favor lithiation at the C2 position, while coordinating solvents and higher concentrations favor the C5 position.
3,5-Dibromopyridine: In 3,5-dibromo-2-hydroxypyridines, lithiation occurs regioselectively at the C5 position. For 3,5-dibromopyridine itself, lithiation with strong bases like n-BuLi or LDA is a viable method for generating a nucleophilic pyridine species.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Regioselective Mono-Suzuki Coupling of 2,5-Dibromopyridine
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of halopyridines.
Reaction: 2,5-Dibromopyridine + Phenylboronic Acid → 5-Bromo-2-phenylpyridine
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add 2,5-dibromopyridine, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-phenylpyridine.
Protocol 2: Selective Mono-amination of 3,5-Dibromopyridine with Morpholine
This protocol is based on the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.[2]
Reaction: 3,5-Dibromopyridine + Morpholine → 4-(5-Bromopyridin-3-yl)morpholine
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Morpholine (10 eq)
-
Toluene
-
1-Methyl-2-pyrrolidinone (NMP)
Procedure:
-
In a microwave reaction vessel, combine 3,5-dibromopyridine and morpholine in a mixture of toluene and NMP (2:1 v/v).
-
Seal the vessel and irradiate in a microwave synthesizer at 180 °C for 30 minutes.
-
After cooling, purify the crude product by silica gel flash chromatography to yield 4-(5-bromopyridin-3-yl)morpholine.
Visualizing Reaction Pathways and Concepts
Diagrams generated using Graphviz are provided below to illustrate key concepts and workflows.
Figure 1: Logical workflow for considering the reactivity of dibromopyridine isomers in synthesis planning.
References
A Comparative Guide to Alternative Reagents for Pyridine Functionalization: Moving Beyond n-Butyllithium
For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry. The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. For decades, n-butyllithium (n-BuLi) has been a workhorse for the deprotonation and subsequent functionalization of pyridines. However, its high reactivity often leads to challenges in regioselectivity, functional group tolerance, and safety. This guide provides an objective comparison of alternative reagents and methodologies that have emerged as powerful tools for pyridine functionalization, offering improved selectivity, milder reaction conditions, and broader substrate scope. We present a detailed analysis of organometallic bases, transition-metal-catalyzed C-H activation, and metal-free approaches, supported by experimental data and detailed protocols to aid in the rational selection of the optimal method for a given synthetic challenge.
Executive Summary
This guide offers a comparative overview of key alternatives to n-butyllithium for pyridine functionalization. The following table summarizes the main characteristics of each method, with detailed comparisons and experimental data provided in the subsequent sections.
| Method | Predominant Regioselectivity | Key Advantages | Key Limitations |
| n-Butyllithium | C2-addition/deprotonation, often with poor regioselectivity. | Strong base, readily available. | Poor regioselectivity, low functional group tolerance, pyrophoric. |
| TMP-Magnesium/Zinc Bases | Directed by substituents, often C2 or C3. | High functional group tolerance, improved regioselectivity, milder conditions. | Stoichiometric use of reagents, can be sensitive to air and moisture. |
| n-Butylsodium | C4-deprotonation. | Unique C4-selectivity, avoids C2-addition. | Highly reactive, requires careful handling. |
| Transition-Metal Catalysis | Tunable (C2, C3, or C4) based on catalyst and directing group. | Catalytic amounts of reagents, high regioselectivity, broad scope. | Metal contamination, cost of catalysts, often requires directing groups. |
| Minisci-Type Reactions | C2 and C4-alkylation/arylation. | Metal-free, good for introducing alkyl/aryl groups, tolerant of many functional groups. | Often gives mixtures of regioisomers, can require strong oxidants. |
| Photocatalysis | Often C4-functionalization. | Mild conditions (visible light), metal-free options, novel reactivity. | Requires specialized equipment, substrate scope can be limited. |
Organometallic Alternatives to n-Butyllithium
While n-BuLi is a powerful base, its utility in pyridine chemistry is often hampered by its propensity for nucleophilic addition at the C2-position and lack of regioselectivity in deprotonation.[1][2] Several alternative organometallic bases have been developed to overcome these limitations.
TMP-Magnesium and Zinc Bases
Hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), in the form of their magnesium (TMPMgCl·LiCl) or zinc (TMPZnCl·LiCl) salts, have emerged as highly effective reagents for the regioselective metalation of pyridines.[3][4][5] These bases exhibit significantly higher functional group tolerance compared to n-BuLi and allow for metalation at positions that are otherwise difficult to access. The regioselectivity is often dictated by the position of directing groups on the pyridine ring.
Comparative Performance:
| Substrate | Reagent | Position of Functionalization | Yield (%) | Reference |
| 2-Chloropyridine | n-BuLi | Mixture of addition and deprotonation products | - | [6] |
| 2-Chloropyridine | TMPMgCl·LiCl | C3 | 85 | [4] |
| 3-Methoxypyridine | n-BuLi | Complex mixture | - | [4] |
| 3-Methoxypyridine | TMPMgCl·LiCl | C2 | 88 | [4] |
| 4-Cyanopyridine | n-BuLi | Addition at C2 | - | [5] |
| 4-Cyanopyridine | TMP₂Zn·2MgCl₂·2LiCl | C3 | 75 | [5] |
Experimental Protocol: Directed ortho-Metalation of 2-Chloropyridine using TMPMgCl·LiCl
To a solution of 2-chloropyridine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added TMPMgCl·LiCl (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. An electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3-functionalized pyridine.
Logical Workflow for Directed ortho-Metalation of Pyridine
Caption: Workflow for pyridine functionalization via directed metalation.
n-Butylsodium
A significant breakthrough in overcoming the C2-selectivity of organolithium reagents has been the use of n-butylsodium (n-BuNa). This reagent has been shown to selectively deprotonate pyridine at the C4 position, which is the most acidic C-H bond but is often inaccessible with n-BuLi due to competing C2-addition.[1] This provides a powerful and direct route to 4-substituted pyridines.
Comparative Performance: n-BuLi vs. n-BuNa
| Substrate | Reagent | Position of Functionalization | Yield (%) | Reference |
| Pyridine | n-BuLi | C2-addition | - | [1] |
| Pyridine | n-BuNa | C4-alkylation | 72 | [7] |
| 2,6-Di-tert-butylpyridine | n-BuLi | No reaction | 0 | [7] |
| 2,6-Di-tert-butylpyridine | n-BuNa | C4-alkylation | 65 | [7] |
| 2-Fluoropyridine | n-BuLi | C6-deprotonation and addition | low | [7] |
| 2-Fluoropyridine | n-BuNa | C4-alkylation | 58 | [7] |
Experimental Protocol: C4-Alkylation of Pyridine using n-Butylsodium
To a solution of pyridine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-butylsodium (1.1 mmol) as a solution in hexane. The mixture is stirred at -78 °C for 30 minutes, during which time a deep red color develops. An alkylating agent (e.g., 1-bromobutane, 1.2 mmol) is then added dropwise. The reaction is stirred for an additional 1 hour at -78 °C before being quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the 4-alkylpyridine.[7]
Mechanism of Pyridine C4-Sodiation
Caption: Deprotonation of pyridine at C4 by n-butylsodium.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized the field of C-H functionalization, and pyridine is no exception. Catalysts based on palladium, rhodium, iridium, and other metals enable the direct and regioselective introduction of a wide range of functional groups at the C2, C3, and C4 positions of the pyridine ring. These methods often employ directing groups to control the site of C-H activation.
Comparative Performance of Catalytic Systems for C-H Arylation:
| Catalyst System | Arylating Agent | Position | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl bromide | C2 | 85 | [8] |
| [RhCl(cod)]₂ / dppb | Arylboronic acid | C2 | 78 | [9] |
| [Ir(cod)Cl]₂ / dtbpy | Arylboronic acid | C3 | 65 | [10] |
| Pd(OAc)₂ / Ag₂CO₃ | Unactivated arene | C2 | 82 | [8] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide
A mixture of pyridine N-oxide (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol) in 1,4-dioxane (2 mL) is stirred in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the 2-arylpyridine N-oxide.[8]
Catalytic Cycle for Rh-catalyzed Pyridine C-H Alkylation
References
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of Substituted Pyridines with Spectroscopic Data
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a critical step. This guide provides a comparative overview of spectroscopic data for a series of substituted pyridines, offering a clear, data-driven approach to structure elucidation. By presenting quantitative data in accessible tables and outlining detailed experimental protocols, this guide serves as a practical resource for the laboratory.
The Spectroscopic Fingerprint: Comparing Substituted Pyridines
The electronic environment of the pyridine ring is highly sensitive to the nature and position of its substituents. This sensitivity is reflected in the compound's spectroscopic data, providing a unique "fingerprint" for each isomer. Here, we compare pyridine with ortho-, meta-, and para-methyl substituted analogues (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine) and a pyridine with a strong electron-withdrawing group (4-nitropyridine) to illustrate these effects.
¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for determining the substitution pattern on the pyridine ring. The chemical shifts (δ) of the ring protons are influenced by the electron-donating or electron-withdrawing nature of the substituent.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Substituent (δ, ppm) |
| Pyridine | 8.50 | 7.27 | 7.50 | 7.27 | 8.50 | - |
| 2-Methylpyridine | - | 7.08 | 7.53 | 7.03 | 8.38 | 2.45 (s, 3H) |
| 3-Methylpyridine | 8.28 | - | 7.39 | 7.12 | 8.28 | 2.29 (s, 3H) |
| 4-Methylpyridine | 8.46 | 7.10 | - | 7.10 | 8.46 | 2.35 (s, 3H) |
| 4-Nitropyridine | 8.42 | 7.82 | - | 7.82 | 8.42 | - |
Data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) provides further insight into the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are also modulated by the substituent's electronic effects.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Substituent (δ, ppm) |
| Pyridine | 150.0 | 124.0 | 136.0 | 124.0 | 150.0 | - |
| 2-Methylpyridine | 158.6 | 122.0 | 138.4 | 127.8 | 146.9 | 20.0 |
| 3-Methylpyridine | 146.9 | 130.7 | 138.4 | 122.0 | 158.6 | 20.0 |
| 4-Methylpyridine | 149.7 | 122.1 | 141.6 | 122.1 | 149.7 | 20.4 |
| 4-Nitropyridine | 151.2 | 124.2 | 145.1 | 124.2 | 151.2 | - |
Data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.[1]
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. For substituted pyridines, key vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-H bending.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C, C=N stretch (cm⁻¹) | C-H bend (out-of-plane) (cm⁻¹) | Substituent-specific bands (cm⁻¹) |
| Pyridine | 3080-3010 | 1580, 1480, 1435 | 745, 700 | - |
| Methylpyridines | 3080-3010 | ~1600, ~1480, ~1440 | ~800-700 | ~2950 (C-H aliphatic stretch) |
| 4-Nitropyridine | 3100-3000 | ~1600, ~1470 | ~850 | ~1520 (asymm. NO₂) & ~1350 (symm. NO₂) |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Pyridine | C₅H₅N | 79.10 | 79 (M+), 52 (M+-HCN) |
| Methylpyridines | C₆H₇N | 93.13 | 93 (M+), 92 (M+-H), 78 (M+-CH₃), 66 (M+-HCN) |
| 4-Nitropyridine | C₅H₄N₂O₃ | 140.10 | 140 (M+), 110 (M+-NO), 94 (M+-NO₂), 84, 66 |
Visualizing Structure-Spectra Relationships
Understanding the flow of experimental work and the logical connections between molecular structure and spectroscopic output is crucial.
Caption: Experimental workflow for structure confirmation.
Caption: Substituent effects on ¹H NMR chemical shifts.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
-
Sample Preparation : Dissolve 5-10 mg of the purified substituted pyridine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy[3][4]
-
Sample Preparation (Neat Liquid) : Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]
-
Sample Preparation (Solid) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[3]
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)[7][8]
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization : Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds like pyridines, where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[4]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
References
A Comparative Guide to Analytical Method Validation for Pharmaceutical Intermediates
Introduction
The validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) in the pharmaceutical industry. For pharmaceutical intermediates, which are substances produced during the synthesis of an Active Pharmaceutical Ingredient (API), robust and validated analytical methods are essential to ensure the quality and purity of the final drug product.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), provide guidelines to ensure these methods are suitable for their intended purpose.[4][5][6] This guide compares two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of pharmaceutical intermediates, referencing the principles outlined in FDA and International Council for Harmonisation (ICH) guidelines.[7][8]
Regulatory Framework: FDA and ICH Guidelines
The FDA's requirements for analytical method validation are largely harmonized with the ICH guidelines, particularly ICH Q2(R2) "Validation of Analytical Procedures".[9][10] These guidelines detail the validation characteristics required for analytical methods to ensure they are accurate, specific, and reliable.[11][12] The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," further emphasizes the importance of validating analytical methods used for intermediates.[1][2][3][13]
The core validation parameters that must be evaluated include:
-
Accuracy: The closeness of test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[14]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected.[14]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
Comparison of HPLC and GC for Intermediate Validation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques used extensively in pharmaceutical analysis.[15][16] The choice between HPLC and GC is primarily dictated by the physicochemical properties of the pharmaceutical intermediate, such as its volatility and thermal stability.[17][18]
Key Deciding Factors
-
Volatility and Thermal Stability: GC is ideal for volatile and thermally stable compounds that can be vaporized without decomposition.[17][18] HPLC is the method of choice for non-volatile, thermally labile, and high-molecular-weight compounds.[18][19]
-
Sample Nature: HPLC is well-suited for a broader range of compounds, including polar and non-polar substances, and is particularly effective for analyzing biologics and most APIs.[17][18] GC is invaluable for analyzing residual solvents, volatile impurities, and gases.[17][18]
-
Speed and Cost: GC can offer faster analysis times, especially for simple mixtures, and may have a lower cost per analysis due to reduced solvent consumption.[18][19] HPLC can be more expensive due to the need for high-pressure pumps and costly solvents.[19]
Data Presentation: Performance Comparison of HPLC and GC
The following table summarizes typical performance characteristics for HPLC and GC in the context of validating an analytical method for a pharmaceutical intermediate. Actual values will be method and analyte-dependent.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Non-volatile & thermally unstable compounds | Volatile & thermally stable compounds |
| Typical Analytes | APIs, impurities, stability samples, biomolecules[17] | Residual solvents, volatile impurities, gases[17] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% (Repeatability) | < 1.5% (Repeatability) |
| LOD | ng to pg range | pg to fg range |
| LOQ | ng to pg range | pg to fg range |
| Analysis Time | 10 - 60 minutes[19] | A few minutes to seconds[19] |
| Cost per Analysis | Higher due to solvent usage[18][19] | Lower due to minimal solvent use[18] |
Experimental Protocols
Below are generalized protocols for validating an HPLC and a GC method for determining the purity of a pharmaceutical intermediate.
Protocol 1: HPLC Method Validation for Purity of Intermediate-A
1. Objective: To validate an HPLC method for the quantification of Intermediate-A and its impurities.
2. Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Validation Procedures:
-
Specificity: Analyze a placebo (matrix without Intermediate-A), a spiked sample, and a sample containing known impurities to demonstrate no interference at the retention time of Intermediate-A.
-
Linearity: Prepare a series of at least five concentrations of Intermediate-A reference standard (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo matrix. Calculate the percentage recovery.
-
Precision (Repeatability): Perform six replicate injections of a sample at 100% of the target concentration. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.
-
LOQ/LOD: Determine by the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or by statistical calculation from the linearity curve.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: GC Method Validation for Residual Solvent Analysis in Intermediate-B
1. Objective: To validate a GC method for the quantification of residual solvents (e.g., Ethanol, Acetone) in Intermediate-B.
2. Method Parameters:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector: Split/Splitless, 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min
-
Detector: Flame Ionization Detector (FID), 280°C
-
Sample Preparation: Dissolve a known amount of Intermediate-B in a suitable solvent (e.g., DMSO).
3. Validation Procedures:
-
Specificity: Analyze a blank solvent and a sample of Intermediate-B to ensure no interfering peaks at the retention times of the target residual solvents.
-
Linearity: Prepare a series of at least five concentrations of each residual solvent standard. Plot peak area against concentration and determine R².
-
Accuracy: Analyze triplicate samples of Intermediate-B spiked with known amounts of each residual solvent at three different concentration levels. Calculate the percentage recovery.
-
Precision (Repeatability): Perform six replicate preparations of a sample of Intermediate-B containing the residual solvents. Calculate the %RSD for the peak area of each solvent.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.
-
LOQ/LOD: Determine by the signal-to-noise ratio method or from the linearity curve.
-
Robustness: Intentionally vary method parameters (e.g., carrier gas flow rate ±0.1 mL/min, oven ramp rate ±1°C/min) and evaluate the effect on the results.
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to FDA and ICH guidelines.
Caption: A typical workflow for analytical method validation.
Decision-Making for Method Selection: HPLC vs. GC
The logical process for selecting between HPLC and GC for the analysis of a pharmaceutical intermediate is depicted below.
Caption: Decision logic for selecting between HPLC and GC.
References
- 1. compliancequest.com [compliancequest.com]
- 2. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 5. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика Process Validation Requirements for Drug Products and Active Pharmaceutical Ingredients Subject to Pre-Market Approval [gmpua.com]
- 6. fda.gov [fda.gov]
- 7. rxinsider.com [rxinsider.com]
- 8. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) [researchandmarkets.com]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 13. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 16. veeprho.com [veeprho.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparing catalytic efficiency of different palladium ligands for pyridine coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, with the choice of ligand being a critical determinant of catalytic efficiency and reaction outcome. This guide provides an objective comparison of the performance of different classes of palladium ligands in pyridine coupling reactions, supported by experimental data from the literature.
Executive Summary
The choice of ligand in palladium-catalyzed pyridine coupling significantly impacts reaction yield, scope, and efficiency. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family (e.g., SPhos, XPhos, CyJohnPhos), have demonstrated superior performance for a variety of pyridine coupling reactions, including the challenging Suzuki-Miyaura coupling of chloropyridines. While classical ligands like triphenylphosphine (PPh₃) can be effective in certain contexts, they are often outperformed by more advanced ligand systems. Data on the direct comparative performance of Herrmann's palladacycle and Josiphos-type ligands in pyridine C-C coupling is less prevalent in the reviewed literature, with their application often highlighted in other transformations like Heck and C-N coupling reactions, respectively. This guide summarizes available quantitative data to aid researchers in selecting the optimal ligand for their specific pyridine functionalization needs.
Data Presentation: Performance of Palladium Ligands in Pyridine Coupling
The following tables summarize the catalytic performance of various palladium-ligand systems in different pyridine coupling reactions. It is important to note that reaction conditions vary between studies, which can influence a direct comparison of catalytic efficiency.
Table 1: Suzuki-Miyaura Coupling of Aminochloropyridines
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | 1 | Toluene/H₂O | 5 | 79 | [1] |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 2 | Toluene | 12 | 98 | [1] |
Table 2: Intramolecular C-H Arylation of a Pyridine Derivative
| Ligand | Catalyst Loading (mol%) | Base | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 10 | K₂CO₃ | - | 110 | 24 | 42 | [2][3] |
| PPh₃ | 10 | K₂CO₃ | - | 110 | 24 | 94 | [2][3] |
| PCy₃ | 10 | K₂CO₃ | n-Bu₄NBr/t-BuCOOH | 110 | 24 | 77 | [4] |
| CyJohnPhos | 10 | K₂CO₃ | - | 110 | 24 | 90 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for palladium-catalyzed pyridine coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a generalized procedure based on common literature practices for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.[5]
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
Procedure:
-
To an oven-dried Schlenk tube, add the halopyridine, arylboronic acid, and base.
-
Add the palladium precursor and the ligand. The palladium to ligand ratio may need to be optimized, but a 1:2 ratio is common.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Intramolecular C-H Arylation of a Pyridine Derivative
This protocol is based on the intramolecular C-H arylation of a 2-quinolinecarboxyamide derivative.[2][3]
Materials:
-
N-(2-bromophenyl)-2-quinolinecarboxamide derivative (0.100 mmol)
-
Pd(OAc)₂ (10 mol %)
-
Ligand (e.g., PPh₃, 10 mol %)
-
K₂CO₃ (0.304 mmol)
-
Tetrabutylammonium bromide (0.098 mmol)
-
N,N-Dimethylacetamide (DMA) (3.1 mL)
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and the phosphine ligand.
-
Dissolve the mixture in DMA.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the cyclized product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Performance Comparison
This diagram outlines a typical experimental workflow for comparing the catalytic efficiency of different palladium ligands in a pyridine coupling reaction.
Caption: Workflow for comparing palladium ligand efficiency in pyridine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Navigating the Nuances of Dibromopyridine Reactivity: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthesis. Dibromopyridines, in particular, offer a versatile scaffold for the introduction of molecular complexity. However, the isomeric position of the two bromine atoms profoundly dictates the reactivity and regioselectivity of these substrates in key cross-coupling and lithiation reactions. This guide provides a comprehensive comparison of the reactivity of dibromopyridine isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions, supported by experimental data to inform synthetic strategy.
The inherent electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, create a landscape of varying reactivity at each carbon position. The positions ortho (2- and 6-) and para (4-) to the nitrogen are electron-deficient, rendering the C-Br bonds at these positions more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the meta positions (3- and 5-) are less activated.[1] This fundamental principle governs the general order of reactivity, which is often observed as 4-bromo > 2-bromo > 3-bromopyridine.[1] When two bromine atoms are present, their interplay and the overall electronic and steric environment of the molecule lead to distinct reactivity patterns for each isomer.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Regiochemical Control
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of dibromopyridine isomers in this reaction is a clear illustration of the electronic differences between the C-Br bonds.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dibromopyridine Isomers
| Dibromopyridine Isomer | Major Regioisomer | Typical Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| 2,3-Dibromopyridine | 2-Aryl-3-bromopyridine | ~70-85 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 |
| 2,4-Dibromopyridine | 2-Aryl-4-bromopyridine | up to 99 | [Pd₃]⁺ clusters | Cs₂CO₃ | Toluene | 25 | 4 |
| 4-Aryl-2-bromopyridine | ~36 | Pd(OAc)₂/Q-Phos | KF | Toluene/H₂O | RT | 24 | |
| 2,5-Dibromopyridine | 2-Aryl-5-bromopyridine | ~80-95 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 |
| 2,6-Dibromopyridine | 2-Aryl-6-bromopyridine (mono) | ~70-90 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 2 |
| 3,4-Dibromopyridine | 4-Aryl-3-bromopyridine | Data not readily available | - | - | - | - | - |
| 3,5-Dibromopyridine | 3-Aryl-5-bromopyridine | ~60-80 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 |
Yields are representative and can vary significantly with the specific boronic acid, catalyst, ligand, and reaction conditions used.
The C2 and C4 positions are generally more reactive in Suzuki-Miyaura couplings. For 2,4-dibromopyridine, high C2 selectivity is typically observed with conventional palladium catalysts.[2] However, the regioselectivity can be switched to the C4 position by employing specific catalyst systems, such as multinuclear palladium clusters or particular ligands.[3][4] In the case of 3,5-dibromopyridine, the introduction of a directing group at the C2 position can favor coupling at the adjacent C3 position.[5] For 3,4-dibromopyridine, the 4-position is expected to be more reactive due to its para relationship to the nitrogen atom.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the dibromopyridine isomer (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol) is placed in a reaction vessel under an inert atmosphere.[6] A degassed solvent system, such as a mixture of toluene, ethanol, and water or dioxane and water, is added. The reaction mixture is then heated, typically between 80-110°C, and stirred until completion, as monitored by techniques like TLC or GC-MS.[7][8] After cooling, the reaction is worked up by extraction and purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Comparative Guide to the Synthesis of (3,5-Dibromopyridin-2-yl)methanol and Characterization of Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of (3,5-Dibromopyridin-2-yl)methanol, a key building block in pharmaceutical synthesis. A critical aspect of drug development is the identification and control of impurities that can arise during the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This document details potential impurities associated with common synthetic pathways to this compound and provides experimental protocols for their characterization.
Introduction to Impurity Profiling
Impurities in pharmaceutical compounds can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] Regulatory bodies require the identification and characterization of impurities present at levels of 0.1% or higher.[1] A thorough understanding of impurity profiles is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Synthetic Strategies and Potential Impurities
The synthesis of this compound typically starts from 3,5-dibromopyridine. The primary challenge lies in the regioselective introduction of a hydroxymethyl group at the C-2 position of the pyridine ring. The most common strategies involve organometallic intermediates, such as lithiated species or Grignard reagents, followed by formylation and subsequent reduction.
Route 1: Synthesis via Lithiation and Formylation
This common method involves the deprotonation of 3,5-dibromopyridine using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.[3][4] The resulting 3,5-dibromo-2-formylpyridine is then reduced to the target alcohol.
Potential Impurities in Route 1:
-
Over-brominated Starting Material: If the starting 3,5-dibromopyridine is synthesized by bromination of pyridine, tri-brominated pyridines can be present as impurities.
-
Isomeric Formylation Products: Although lithiation is directed to the 2-position, a small amount of lithiation and subsequent formylation at the 4-position can occur, leading to the formation of (3,5-dibromopyridin-4-yl)methanol as an isomer impurity. 3,5-Dibromopyridine is known to undergo lithiation with LDA to yield 4-alkyl-3,5-dibromopyridines upon reaction with electrophiles.
-
Unreacted 3,5-dibromo-2-formylpyridine: Incomplete reduction will result in the presence of the intermediate aldehyde in the final product.
-
By-products from Quenching: Reaction of the lithiated intermediate with residual starting materials or other electrophiles can generate various by-products.
Route 2: Synthesis via Grignard Reaction
An alternative to lithiation is the formation of a Grignard reagent from 3,5-dibromopyridine. This is typically achieved by reacting the starting material with magnesium metal. The resulting organomagnesium compound is then reacted with a formylating agent, and the intermediate aldehyde is reduced.
Potential Impurities in Route 2:
-
Wurtz-type Coupling Products: A common side reaction in the formation of Grignard reagents is the coupling of the organohalide with the Grignard reagent itself, which would lead to the formation of bipyridyl by-products.[5]
-
Homocoupling of Grignard Reagent: Two molecules of the Grignard reagent can couple to form a symmetrical bipyridyl.[5]
-
Benzene: If bromobenzene is used as a reaction initiator, biphenyl can be a significant impurity.[6]
-
Unreacted Starting Material: Incomplete formation of the Grignard reagent will lead to the presence of 3,5-dibromopyridine in the final product.
-
Reaction with Solvent: Grignard reagents can react with certain ether solvents like THF, leading to ring-opening and consumption of the reagent.[5]
Comparative Data
| Parameter | Route 1: Lithiation | Route 2: Grignard Reaction |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |
| Key Reagents | n-BuLi or LDA, DMF, Reducing agent (e.g., NaBH4) | Mg, Formaldehyde or DMF, Reducing agent (e.g., NaBH4) |
| Typical Yield | Moderate to Good | Moderate |
| Key Impurities | 4-formyl isomer, unreacted aldehyde | Bipyridyls, unreacted starting material |
| Process Control | Requires strictly anhydrous conditions and low temperatures. | Requires strictly anhydrous conditions; initiation can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
-
Lithiation and Formylation: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add n-butyllithium (1.1 eq) and stir for 1 hour. Add N,N-dimethylformamide (1.2 eq) and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride.
-
Reduction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure. Dissolve the crude 3,5-dibromo-2-formylpyridine in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and stir for 1 hour.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Impurities by HPLC-UV/MS
-
Method: A reverse-phase HPLC method coupled with UV and mass spectrometry detection is a powerful tool for separating and identifying impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
-
Procedure: Dissolve the sample in the mobile phase and inject it into the HPLC system. Monitor the chromatogram for peaks corresponding to the main product and any impurities. The mass spectrometer will provide the molecular weight of each component, aiding in its identification.
Protocol 3: Characterization of Impurities by NMR Spectroscopy
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum will show characteristic signals for the desired product and any impurities. For example, the aldehydic proton of unreacted 3,5-dibromo-2-formylpyridine will appear as a singlet around 10 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can be used to confirm the structure of impurities.
-
2D NMR (COSY, HSQC, HMBC): These techniques can be employed to elucidate the structure of unknown impurities by establishing correlations between protons and carbons.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of (3,5-Dibromopyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to both personal safety and environmental stewardship. (3,5-Dibromopyridin-2-yl)methanol, a halogenated pyridine derivative, requires specific procedures for its proper disposal due to its potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
(3,5)-Dibromopyridin-2-yl)methanol is classified as a hazardous substance, known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation. [1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the necessary safety gear.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when handling larger quantities.[1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1] |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] An emergency eyewash station and a safety shower must be readily accessible.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management facility.
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in the disposal process.
-
Designated Waste Container : Collect all waste containing this compound, including residues, contaminated materials, and solutions, in a dedicated, sealable, and clearly labeled hazardous waste container.[2][4] This container should be made of a material compatible with halogenated organic compounds.
-
Avoid Mixing : Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[3] It should be categorized as halogenated organic waste .[5]
-
Solid vs. Liquid Waste :
-
Solid Waste : Unused or expired solid this compound, as well as contaminated items like gloves, filter paper, and weighing boats, should be placed in a designated solid hazardous waste container.[4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, designated liquid halogenated organic waste container.[6]
-
Labeling and Storage
Accurate labeling and safe temporary storage are essential for regulatory compliance and safety.
-
Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[7] The accumulation start date should also be clearly visible.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition.[3][4] This storage area should be designated for hazardous waste and be inaccessible to unauthorized personnel.
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Professional Disposal Service : Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[8] These companies are equipped to handle and transport hazardous materials according to strict regulations.
-
Incineration : The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[9]
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and contamination.
Table 2: Spill Cleanup and Decontamination
| Step | Action |
| 1. Evacuate and Ventilate | Immediately clear the area of all personnel and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.[9] |
| 2. Containment | For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the substance.[1][9] |
| 3. Collection | Place the contained material into a clearly labeled, sealable container for hazardous waste.[2] |
| 4. Decontamination | Clean the spill area with a suitable solvent (such as soapy water) and then wipe it down. All cleaning materials must also be disposed of as hazardous waste.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling (3,5-Dibromopyridin-2-yl)methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3,5-Dibromopyridin-2-yl)methanol. The following procedures are based on established safety protocols for halogenated pyridine derivatives to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][4][5] Inspect gloves for any tears or punctures before and during use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin.[1][4] |
| Respiratory | Chemical Fume Hood | All weighing and handling of the compound should occur within a certified chemical fume hood.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Don all required PPE as specified in the table above.
- Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
- Have an emergency eyewash station and safety shower readily accessible.[5]
2. Handling:
- Conduct all manipulations, including weighing and transferring the compound, within the fume hood.[1]
- Keep the container of this compound tightly closed when not in use.[1]
- Avoid the formation of dust and aerosols.[2]
- Use non-sparking tools if the compound is a solid to prevent ignition sources.[6]
3. Cleanup:
- Decontaminate all glassware and surfaces that have come into contact with the chemical.
- Clean the work area with a suitable solvent and then wash with soap and water.[6]
- Dispose of all waste in the designated hazardous waste containers.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][5]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spills: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[6][7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, wipes, etc.) and spill cleanup materials, must be treated as hazardous waste.[5]
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5] Specifically, this should be a container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
